CHR-6494
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZCAOGIEGXMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742629 | |
| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333377-65-3 | |
| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CHR-6494: A Deep Dive into its Mechanism of Action as a Haspin Kinase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: CHR-6494 is a potent and selective small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase essential for the proper progression of mitosis.[1] Elevated expression of Haspin is observed in various cancers, correlating with tumor malignancy and poor patient outcomes, thus positioning it as a compelling target for anticancer drug development.[2][3] This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical antitumor activity.
Core Mechanism: Inhibition of Haspin Kinase and Histone H3 Phosphorylation
This compound exerts its biological effects through the direct inhibition of Haspin kinase.[1] The primary molecular consequence of this inhibition is the suppression of histone H3 phosphorylation at the threonine 3 residue (H3T3ph). This phosphorylation event is a critical prerequisite for the recruitment of the chromosomal passenger complex (CPC) to the centromere during mitosis, which in turn is necessary for the proper function of Aurora B kinase. By preventing H3T3 phosphorylation, this compound disrupts this crucial signaling cascade, leading to profound defects in mitotic progression.
The inhibitory potency of this compound against Haspin kinase is significant, with a reported IC50 of 2 nM in a FRET-based assay. This potent and selective inhibition of Haspin over other kinases, including Aurora B, underscores its targeted mechanism of action.
Cellular Consequences of Haspin Inhibition by this compound
The disruption of H3T3 phosphorylation by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. These effects have been consistently observed across a range of cancer cell lines, including those derived from cervical, colon, breast, and melanoma cancers.
1. Mitotic Catastrophe: Treatment with this compound induces a phenotype characteristic of mitotic catastrophe. This is defined by a series of mitotic errors, including:
-
Chromosome Misalignment: Failure of chromosomes to properly align at the metaphase plate.
-
Spindle Abnormalities: Formation of multipolar or otherwise abnormal mitotic spindles.
-
Centrosome Amplification: An increase in the number of centrosomes.
2. G2/M Cell Cycle Arrest: As a consequence of the severe mitotic defects, the spindle assembly checkpoint is activated. This leads to an arrest of the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis with a compromised genome. This is often accompanied by an upregulation of the spindle assembly checkpoint protein BUB1 and the mitotic arrest marker cyclin B1.
3. Induction of Apoptosis: Prolonged G2/M arrest and the inability to resolve the mitotic errors ultimately lead to the induction of apoptosis (programmed cell death). This is evidenced by the activation of caspases 3 and 7 and the cleavage of PARP (Poly ADP-Ribose Polymerase).
4. Anti-Angiogenic Effects: Beyond its direct effects on tumor cells, this compound has also demonstrated anti-angiogenic properties in ex vivo assays, suggesting it may also impact the tumor microenvironment.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The following tables summarize the reported IC50 values.
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against Haspin Kinase
| Assay Type | IC50 (nM) | Reference |
| FRET Assay | 2 |
Table 2: Anti-proliferative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 500 | |
| HeLa | Cervical Cancer | 473 | |
| MDA-MB-231 | Breast Cancer | 752 | |
| Wi-38 | Normal Lung Fibroblast | 1059 | |
| COLO-792 | Melanoma (Wild Type) | 497 | |
| RPMI-7951 | Melanoma (BRAFV600E) | 628 | |
| MeWo | Melanoma (Wild Type) | Not specified | |
| MDA-MB-435 | Melanoma (BRAFV600E) | Not specified |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Nude mice with HCT-116 xenografts | Colorectal Cancer | 50 mg/kg; i.p. in two cycles of five consecutive days for 15 days | Tumor growth inhibition | |
| Nude mice with MDA-MB-231 xenografts | Breast Cancer | 20 mg/kg; i.p. for 15 consecutive days | Tumor volume and weight inhibition | |
| ApcMin/+ mice | Intestinal Polyps | Intraperitoneal injection for 50 days | Significant inhibition of intestinal polyp development | |
| Nude mice with BxPC-3-Luc xenografts | Pancreatic Cancer | Administration for 4 weeks | Significant inhibition of tumor growth |
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
References
The Role of CHR-6494 in Inhibiting Histone H3T3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis. By targeting Haspin, this compound effectively prevents the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event in the mitotic cascade. This inhibition disrupts the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its efficacy in various cancer cell lines.
Introduction
Histone modifications play a pivotal role in regulating chromatin structure and function. The phosphorylation of histone H3 at threonine 3 (H3T3) is a critical mitotic mark catalyzed by the kinase Haspin (also known as GSG2).[1][2] This phosphorylation event creates a docking site for the Survivin subunit of the Chromosomal Passenger Complex (CPC), which is essential for the proper localization and function of Aurora B kinase at the centromere.[3][4] The correct functioning of the CPC is vital for chromosome segregation and the spindle assembly checkpoint.
This compound has emerged as a first-in-class, potent inhibitor of Haspin kinase.[5] Its high selectivity and efficacy in disrupting the Haspin-H3T3ph-CPC axis make it a valuable tool for cancer research and a promising candidate for therapeutic development. This document outlines the core mechanism of this compound and provides detailed methodologies for its investigation.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of Haspin kinase. By binding to the ATP-binding pocket of Haspin, it prevents the transfer of a phosphate group to its substrate, histone H3. This direct inhibition leads to a significant reduction in the levels of H3T3 phosphorylation within mitotic cells.
The signaling pathway initiated by Haspin and inhibited by this compound can be visualized as follows:
Quantitative Data on this compound Efficacy
This compound demonstrates potent inhibition of Haspin kinase and exhibits significant anti-proliferative effects across a range of cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| Haspin | 2 | FRET-based kinase assay |
| Aurora B | >10,000 | Kinase assay |
| Other Kinases (Panel of 27) | Selective for Haspin | Kinase assays |
| Data sourced from multiple studies. |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 500 |
| HeLa | Cervical Cancer | 473 |
| MDA-MB-231 | Breast Cancer | 752 |
| Wi-38 | Normal Lung Fibroblast | 1059 |
| COLO-792 | Melanoma | 497 |
| RPMI-7951 | Melanoma | 628 |
| MCF7 | Breast Cancer | 900.4 |
| SKBR3 | Breast Cancer | 1530 |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 |
| IC50 values were determined after 72 hours of treatment. |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
In Vitro Haspin Kinase Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of Haspin kinase and the inhibitory potency of this compound.
Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant Haspin kinase, ATP, and a synthetic FRET peptide substrate containing the H3T3 sequence.
-
Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution). Include a DMSO-only control.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed. Haspin will phosphorylate the FRET peptide.
-
Protease Digestion: Add a site-specific protease that specifically cleaves the non-phosphorylated FRET peptide. Phosphorylation by Haspin protects the peptide from cleavage.
-
FRET Measurement: Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. Cleavage of the peptide disrupts FRET. The ratio of donor to acceptor emission is used to quantify the extent of phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (XTT Assay)
This assay determines the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 48-72 hours. Include a DMSO-only control.
-
XTT Reagent Addition: Add the XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene sulfonic acid hydrate) reagent to each well.
-
Incubation: Incubate the plate for 1-2 hours. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. Determine the IC50 value using graphing software like GraphPad Prism.
Western Blot Analysis of H3T3 Phosphorylation
This method is used to directly assess the in-cell inhibition of H3T3 phosphorylation by this compound.
Methodology:
-
Cell Treatment: Culture cancer cells to approximately 70-80% confluency and treat with various concentrations of this compound (e.g., 0, 100, 500 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in SDS sample buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated H3T3 (pH3T3).
-
Incubate with a corresponding secondary antibody conjugated to a fluorescent dye or HRP.
-
To normalize for protein loading, probe the same membrane with an antibody against total Histone H3.
-
-
Detection and Analysis: Visualize the protein bands using an appropriate detection system (e.g., Odyssey IR scanner). Quantify the band intensities to determine the relative levels of pH3T3.
Immunofluorescence Staining for Mitotic Phenotypes
This technique visualizes the cellular effects of this compound, such as chromosome misalignment and centrosome amplification.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., 500 nM) or DMSO.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Incubate with primary antibodies against α-tubulin (for mitotic spindle) and γ-tubulin (for centrosomes).
-
Incubate with fluorescently labeled secondary antibodies.
-
-
DNA Staining: Counterstain the DNA with DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Phenotypic Analysis: Quantify the percentage of mitotic cells exhibiting abnormal phenotypes such as misaligned chromosomes or multiple centrosomes.
Conclusion
This compound is a highly specific and potent inhibitor of Haspin kinase, effectively blocking the phosphorylation of histone H3 at threonine 3. This mechanism of action leads to significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell models. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the cellular and molecular consequences of Haspin inhibition with this compound. Further research into the synergistic potential of this compound with other anti-cancer agents may pave the way for novel therapeutic strategies.
References
- 1. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. S-EPMC2967368 - Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis. - OmicsDI [omicsdi.org]
- 5. rndsystems.com [rndsystems.com]
CHR-6494: A Technical Guide to its Discovery and Preclinical Development
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis. This technical guide details the discovery and preclinical development of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its characterization. Discovered through high-throughput screening, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including melanoma, colorectal, breast, and pancreatic cancer. This document compiles the available quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The Discovery of a First-in-Class Haspin Inhibitor
This compound emerged from high-throughput screening efforts aimed at identifying inhibitors of Haspin kinase, an atypical kinase that phosphorylates histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event is critical for the proper alignment of chromosomes during mitosis.[2][3] The discovery of this compound provided a first-in-class chemical probe to investigate the therapeutic potential of targeting Haspin in oncology.[4] Developed by Chroma Therapeutics, this compound is an imidazolyl-pyridazine derivative with a potent inhibitory activity against Haspin.[5] Its development has been primarily in the preclinical phase, with no evidence of progression to human clinical trials to date.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of Haspin kinase. This inhibition prevents the phosphorylation of histone H3 at threonine 3, a key step in the mitotic cascade. The loss of H3T3ph leads to a "mitotic catastrophe" characterized by chromosome misalignment, defective spindle and centrosome formation, and ultimately, cell cycle arrest in the G2/M phase, followed by apoptosis.
dot
Caption: Mechanism of action of this compound leading to apoptosis.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a variety of cancer cell lines. Its inhibitory effect on Haspin kinase is in the low nanomolar range.
| Parameter | Value | Reference |
| Haspin Kinase IC50 | 2 nM |
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in numerous cancer cell lines.
| Cell Line | Cancer Type | IC50 (Anti-proliferative) | IC50 (Apoptosis) | Reference |
| HCT-116 | Colorectal | 500 nM | 500 nM | |
| HeLa | Cervical | 473 nM | 473 nM | |
| MDA-MB-231 | Breast | 752 nM | 752 nM | |
| Wi-38 | Normal Lung Fibroblast | 1059 nM | - | |
| COLO-792 | Melanoma | 497 nM | - | |
| RPMI-7951 | Melanoma | 628 nM | - | |
| MeWo | Melanoma | 396 nM - 1229 nM (range) | - | |
| MDA-MB-435 | Melanoma | - | - | |
| SKBR3 | Breast | - | - | |
| BxPC-3-Luc | Pancreatic | - | - |
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in several mouse xenograft models.
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Colorectal Cancer | HCT-116 | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Tumor growth inhibition | |
| Breast Cancer | MDA-MB-231 | 20 mg/kg, i.p., 15 consecutive days | Inhibition of tumor volume and weight | |
| Breast Cancer | MDA-MB-231 | 50 mg/kg, i.p., 4 cycles of 5 consecutive days over 35 days | Failed to inhibit tumor growth | |
| Pancreatic Cancer | BxPC-3-Luc | Not specified | Significantly inhibited tumor growth | |
| Familial Colon Tumor | ApcMin/+ mice | 50 mg/kg, i.p., for 50 days | Significantly inhibited intestinal polyp development |
Experimental Protocols
Cell Viability Assays
XTT Assay
-
Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and allow to attach for 24 hours.
-
Treat cells with various concentrations of this compound (0.01–100 μM) in eight replicates for each concentration.
-
After 48 hours of drug administration, add the XTT reagent.
-
Measure the absorbance 1 hour after adding the XTT reagent.
-
Determine IC50 values using GraphPad Prism software.
Crystal Violet Staining Assay
-
Seed cells in triplicate in 96-well culture plates at a density of 4,000 cells/well.
-
After 24 hours of attachment, treat cells with this compound at various concentrations.
-
At the end of the treatment period, fix cells with 4% paraformaldehyde/PBS for 10 minutes at room temperature.
-
Stain with 0.05% crystal violet in PBS for 20 minutes at room temperature.
-
Wash plates with tap water and air dry.
-
Solubilize the dye with 30% acetic acid and measure the absorbance at 590 nm.
Cell Cycle Analysis
Propidium Iodide Staining
-
Treat cells with this compound for 48 hours.
-
Fix cells with cold 70% ethanol.
-
Stain cells with propidium iodide.
-
Measure DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay
Caspase 3/7 Activity Assay
-
Treat cells with this compound for 72 hours.
-
Measure caspase 3/7 activity using the Caspase 3/7 Glo Assay Kit according to the manufacturer's instructions.
In Vivo Xenograft Studies
General Protocol
-
Inject cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
-
Allow tumors to reach a specified average volume (e.g., 62 mm³).
-
Randomly divide mice into control (vehicle-treated) and this compound treatment groups.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection according to the specified dosing regimen.
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, sacrifice the mice and excise and weigh the tumors.
dot
Caption: A generalized workflow for in vitro experiments.
dot
Caption: A typical workflow for in vivo xenograft studies.
Conclusion
This compound is a potent, first-in-class inhibitor of Haspin kinase with demonstrated preclinical anti-tumor activity in a variety of cancer models. Its mechanism of action, involving the induction of mitotic catastrophe, makes it an interesting candidate for further investigation. While in vivo studies have shown mixed results, particularly in breast cancer models, its efficacy in colorectal and pancreatic cancer models warrants further exploration. The lack of clinical trial data suggests that this compound itself may not have advanced, but it remains a valuable tool for studying Haspin biology and a foundation for the development of next-generation Haspin inhibitors. This guide provides a comprehensive overview of the discovery and preclinical development of this compound, serving as a valuable resource for the scientific community.
References
- 1. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
The Haspin Inhibitor CHR-6494: A Technical Guide to its Effects on Mitotic Progression and the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in the proper execution of mitosis. By targeting Haspin, this compound disrupts a key signaling pathway essential for chromosome alignment and segregation, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth overview of the effects of this compound on mitotic progression and the cell cycle, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Introduction
The fidelity of cell division is paramount for maintaining genomic stability. Mitosis, the process of chromosome segregation, is tightly regulated by a network of protein kinases.[1] Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), also known as GSG2, is a critical mitotic kinase that phosphorylates histone H3 at threonine 3 (H3T3ph).[2][3] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of chromosome-microtubule attachments and the spindle assembly checkpoint.[3][4] Elevated Haspin expression has been observed in various cancers, making it an attractive therapeutic target.
This compound is an imidazolyl-pyridazine derivative that acts as a potent inhibitor of Haspin kinase. Its anti-proliferative effects have been demonstrated in multiple cancer cell lines, including breast, colon, and melanoma. This document serves as a comprehensive resource for researchers and drug development professionals interested in the cellular and molecular consequences of Haspin inhibition by this compound.
Effects on Cell Cycle Progression
This compound treatment leads to a significant perturbation of the cell cycle, primarily causing an arrest in the G2/M phase. This effect is dose-dependent and has been observed across various cancer cell lines.
Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in different cancer cell lines, as determined by flow cytometry analysis of propidium iodide (PI) stained cells.
Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells
| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | 60.3 ± 1.2 | 22.0 ± 0.8 | 17.7 ± 0.6 |
| This compound (500 nM) | 50.1 ± 1.0 | 24.5 ± 0.7 | 25.4 ± 0.5 |
| This compound (1000 nM) | 48.9 ± 1.8 | 24.8 ± 0.9 | 26.3 ± 1.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in SKBR3 Breast Cancer Cells
| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 0.9 |
| This compound (1000 nM) | 42.5 ± 2.5 | 29.1 ± 1.8 | 28.4 ± 1.2 |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Breast Cancer Cells
| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of aCells in G2/M |
| Control (DMSO) | 65.1 ± 1.5 | 20.5 ± 1.1 | 14.4 ± 0.7 |
| This compound (1000 nM) | 55.8 ± 1.9 | 22.3 ± 1.3 | 21.9 ± 1.0 |
Table 4: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3-Luc | Pancreatic | 849.0 |
| COLO-792 | Melanoma | 497 |
| RPMI-7951 | Melanoma | 628 |
Impact on Mitotic Progression
The G2/M arrest induced by this compound is a direct consequence of its impact on critical mitotic events. Inhibition of Haspin disrupts the normal sequence of events required for accurate chromosome segregation.
Delay in Mitotic Entry
Studies using synchronized cell populations have shown that this compound delays the entry into mitosis. In synchronized HeLa and U2OS cells, treatment with this compound at the G1/S boundary or in the S/G2 phase leads to a prolonged interphase and a delayed onset of mitosis.
Mitotic Defects
Cells that eventually enter mitosis in the presence of this compound exhibit a range of defects, including:
-
Chromosome Misalignment: Inhibition of Haspin leads to improper alignment of chromosomes at the metaphase plate.
-
Multipolar Spindles: this compound treatment can induce the formation of multipolar spindles, leading to abnormal chromosome segregation.
-
Centrosome Amplification: An increased number of cells with more than two centrosomes per mitotic cell has been observed following this compound treatment.
Induction of Apoptosis
The accumulation of mitotic errors and the sustained cell cycle arrest ultimately trigger programmed cell death, or apoptosis. Treatment with this compound has been shown to increase the percentage of apoptotic cells in a dose-dependent manner in various cancer cell lines.
Molecular Mechanism of Action
The effects of this compound on the cell cycle and mitosis are rooted in its specific inhibition of Haspin kinase and the subsequent disruption of a critical signaling pathway.
The Haspin-H3T3ph-CPC Axis
Caption: Signaling pathway of Haspin and its inhibition by this compound.
As depicted in the diagram, Haspin kinase phosphorylates histone H3 at threonine 3. This phosphorylation mark acts as a "landing pad" for the Chromosomal Passenger Complex (CPC), recruiting it to the centromeres of chromosomes. The proper localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and ensuring the accurate segregation of sister chromatids during anaphase.
This compound directly inhibits the kinase activity of Haspin. This prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC away from the centromeres. The delocalized CPC is unable to perform its error-correction functions, resulting in the observed mitotic defects and ultimately, cell cycle arrest and apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Various cancer cell lines such as HeLa, U2OS, MDA-MB-231, SKBR3, and MCF7 are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in culture medium.
Cell Cycle Analysis by Flow Cytometry
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
-
Cell Preparation: Cells are seeded and treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Harvesting: Adherent cells are detached using trypsin-EDTA, and all cells are collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to degrade RNA and ensure that only DNA is stained.
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Analysis: The DNA content histograms are analyzed using cell cycle modeling software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunoblotting
-
Protein Extraction: Cells treated with this compound are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for target proteins (e.g., phospho-Histone H3 (Thr3), total Histone H3, Cyclin B1, GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.
-
Visualization: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Live-Cell Imaging
-
Cell Seeding: Cells are seeded in a glass-bottom dish or multi-well plate suitable for microscopy.
-
Transfection/Transduction (Optional): To visualize specific cellular components, cells can be engineered to express fluorescently tagged proteins (e.g., H2B-GFP to visualize chromosomes).
-
Drug Treatment and Imaging: Cells are treated with this compound, and time-lapse images are acquired using a live-cell imaging microscope equipped with an environmental chamber to maintain optimal cell culture conditions.
-
Analysis: The acquired images are analyzed to determine mitotic timing, observe chromosome dynamics, and identify mitotic defects.
Conclusion
This compound is a valuable tool for studying the role of Haspin kinase in mitosis and for exploring the therapeutic potential of Haspin inhibition in oncology. Its mechanism of action, centered on the disruption of the Haspin-H3T3ph-CPC signaling axis, leads to a cascade of events including G2/M cell cycle arrest, mitotic catastrophe, and apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted effects of this compound and to advance the development of novel anti-mitotic cancer therapies.
References
The Impact of CHR-6494 on Inducing Mitotic Catastrophe in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHR-6494 is a potent, small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase crucial for proper mitotic progression.[1][2] By targeting Haspin, this compound disrupts the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event for the centromeric recruitment of the Chromosomal Passenger Complex (CPC).[1][3] This disruption leads to a cascade of mitotic errors, including chromosome misalignment and multipolar spindle formation, ultimately culminating in mitotic catastrophe and apoptotic cell death in cancer cells.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on various cancer cell lines, detailed experimental protocols for its study, and visualizations of the key pathways and experimental workflows.
Mechanism of Action: Inhibition of Haspin Kinase
This compound acts as a potent inhibitor of Haspin kinase with a reported IC50 of 2 nM in a FRET assay. Haspin is an atypical kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is critical for the proper localization of the Chromosomal Passenger Complex (CPC), which includes key mitotic regulators like Aurora B kinase, to the centromere.
The inhibition of Haspin by this compound leads to a significant reduction in H3T3ph levels. This, in turn, disrupts the recruitment and function of the CPC, leading to a series of mitotic defects:
-
Chromosome Misalignment: Improper attachment of microtubules to kinetochores.
-
Precocious Loss of Sister Chromatid Cohesion: Premature separation of sister chromatids.
-
Formation of Multipolar Spindles: The presence of more than two spindle poles, leading to improper chromosome segregation.
These severe mitotic errors trigger the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. If the cell is unable to correct these defects, it ultimately undergoes mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology and aneuploidy, often followed by apoptosis.
Quantitative Data on the Effects of this compound
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from published studies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| HCT-116 | Colon Carcinoma | 500 | XTT Assay (72h) | |
| HeLa | Cervical Cancer | 473 | XTT Assay (72h) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 752 | XTT Assay (72h) | |
| COLO-792 | Melanoma | 497 | Crystal Violet Staining (72h) | |
| RPMI-7951 | Melanoma | 628 | Crystal Violet Staining (72h) | |
| BxPC-3-Luc | Pancreatic Cancer | 849 | XTT Assay |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | % of Cells in G2/M Phase (Mean ± SD) | Reference |
| MDA-MB-231 | Control (DMSO) | 17.7 ± 0.6 | |
| 500 nM this compound | 25.4 ± 0.5 | ||
| 1000 nM this compound | 26.3 ± 1.5 | ||
| SKBR3 | Control (DMSO) | Not specified | |
| 1000 nM this compound | Increased vs. Control | ||
| MCF7 | Control (DMSO) | Not specified | |
| 1000 nM this compound | Increased vs. Control |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment (Concentration, Time) | Apoptosis Induction | Reference |
| COLO-792 | 300 nM this compound (72h) | 3-fold increase in Caspase 3/7 activity | |
| 600 nM this compound (72h) | 6-fold increase in Caspase 3/7 activity | ||
| RPMI-7951 | 300 nM this compound (72h) | 8.5-fold increase in Caspase 3/7 activity | |
| 600 nM this compound (72h) | 16-fold increase in Caspase 3/7 activity | ||
| MDA-MB-231 | This compound (Concentration not specified) | Significant increase in early and late apoptosis | |
| SKBR3 | This compound (Concentration not specified) | Significant increase in early and late apoptosis |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
XTT labeling and electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well and incubate for 4 hours at 37°C.
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Mitotic Spindle and Centrosome Analysis
Objective: To visualize the effects of this compound on the mitotic spindle and centrosomes.
Materials:
-
Cancer cell lines grown on coverslips
-
This compound
-
4% paraformaldehyde in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for mitotic spindle), anti-γ-tubulin (for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for a specified time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
Visualizations
Signaling Pathway of this compound-Induced Mitotic Catastrophe
Caption: Signaling pathway of this compound-induced mitotic catastrophe.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability in proliferating cancer cells – the fidelity of mitosis. Its specific inhibition of Haspin kinase triggers a well-defined pathway leading to mitotic catastrophe and apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the anti-cancer potential of this compound and other Haspin inhibitors. Future studies may focus on its efficacy in a broader range of cancer types, its potential for synergistic combinations with other anti-cancer agents, and the identification of biomarkers for predicting patient response.
References
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Apoptosis-Inducing Properties of CHR-6494: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHR-6494, a potent and selective small-molecule inhibitor of Haspin kinase, has emerged as a promising anti-cancer agent. Its mechanism of action is intrinsically linked to the induction of mitotic catastrophe, a form of cell death triggered by aberrant mitosis, which culminates in apoptosis. This technical guide provides an in-depth exploration of the apoptosis-inducing properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a critical role in the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph).[1] Dysregulation of Haspin activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of Haspin, and its anti-proliferative effects have been demonstrated across a range of cancer cell lines.[2][3] This guide focuses specifically on the downstream consequence of Haspin inhibition by this compound: the induction of apoptosis.
Mechanism of Action: From Haspin Inhibition to Apoptosis
The primary mechanism by which this compound induces apoptosis is through the disruption of normal mitotic processes, leading to a state known as mitotic catastrophe. This process can be summarized in the following steps:
-
Inhibition of Haspin Kinase: this compound binds to Haspin, inhibiting its kinase activity.
-
Decreased Histone H3T3 Phosphorylation: The inhibition of Haspin leads to a reduction in the phosphorylation of histone H3 at threonine 3.[1]
-
Chromosome Misalignment: Proper H3T3 phosphorylation is essential for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, which ensures correct microtubule-kinetochore attachments. Loss of this phosphorylation event results in chromosome misalignment during metaphase.
-
Spindle Assembly Checkpoint (SAC) Activation: The cell's surveillance mechanism, the SAC, detects these alignment errors and halts the cell cycle in mitosis to prevent aneuploidy.
-
Mitotic Catastrophe: Prolonged mitotic arrest due to the inability to correct the chromosome alignment defects leads to mitotic catastrophe, characterized by abnormal nuclear morphology and the formation of micronuclei.[4]
-
Induction of Apoptosis: Ultimately, cells undergoing mitotic catastrophe activate the intrinsic apoptotic pathway, leading to the activation of executioner caspases (caspase-3 and -7) and subsequent cell death.
Quantitative Data on the Apoptotic Effects of this compound
The pro-apoptotic and anti-proliferative effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| COLO-792 | Melanoma | 497 |
| RPMI-7951 | Melanoma | 628 |
| MDA-MB-231 | Breast Cancer | 757.1 |
| MCF7 | Breast Cancer | 900.4 |
| SKBR3 | Breast Cancer | 1530 |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 |
Table 2: Induction of Apoptosis and Caspase Activity by this compound
| Cell Line | Treatment | Observation | Fold Increase |
| COLO-792 | 300 nM this compound (72h) | Caspase 3/7 Activity | 3 |
| COLO-792 | 600 nM this compound (72h) | Caspase 3/7 Activity | 6 |
| RPMI-7951 | 300 nM this compound (72h) | Caspase 3/7 Activity | 8.5 |
| RPMI-7951 | 600 nM this compound (72h) | Caspase 3/7 Activity | 16 |
| MDA-MB-231 | This compound | Increased early and late apoptosis | - |
| SKBR3 | This compound | Increased early and late apoptosis | - |
Data compiled from multiple sources.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G2/M Phase (Mean ± SD) |
| MDA-MB-231 | Control | 17.7 ± 0.6 |
| MDA-MB-231 | 500 nM this compound | 25.4 ± 0.5 |
| MDA-MB-231 | 1000 nM this compound | 26.3 ± 1.5 |
Data indicates a dose-dependent G2/M arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptosis-inducing properties of this compound.
Cell Viability and IC50 Determination (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, remove the medium and add 100 µL of solubilization solution to each well. If using XTT, this step is not necessary.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (calcium-containing)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of the executioner caspases 3 and 7.
Materials:
-
Treated and untreated cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., untreated cells) to determine the fold increase in caspase-3/7 activity.
Detection of Cleaved PARP by Western Blot
Cleavage of PARP (poly(ADP-ribose) polymerase) by caspase-3 is a hallmark of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for apoptosis assessment.
Conclusion
This compound effectively induces apoptosis in a variety of cancer cell lines by inhibiting Haspin kinase, which leads to mitotic catastrophe. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the anti-cancer potential of this compound. The consistent induction of apoptosis downstream of Haspin inhibition underscores the therapeutic promise of targeting this mitotic kinase in oncology drug development. Further studies, including in vivo models and combination therapies, are warranted to fully elucidate the clinical utility of this compound.
References
- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor this compound in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
Foundational Research on Haspin Kinase as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haspin, an atypical serine/threonine kinase, has emerged as a compelling therapeutic target, particularly in oncology. Its singular and critical role in mitosis—the phosphorylation of histone H3 at threonine 3 (H3T3ph)—presents a unique opportunity for selective intervention in rapidly proliferating cancer cells. This phosphorylation event is a key upstream regulator of the chromosomal passenger complex (CPC), ensuring proper chromosome alignment and segregation. Dysregulation of haspin activity leads to mitotic catastrophe and apoptosis, making its inhibition a promising anti-cancer strategy. This technical guide provides an in-depth overview of the foundational research on haspin kinase, including its mechanism of action, signaling pathways, and the development of small molecule inhibitors. We present quantitative data on inhibitor potency, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to Haspin Kinase
Haspin, also known as germ cell-specific gene 2 (GSG2), is a unique member of the eukaryotic protein kinase family.[1] Unlike many other kinases, haspin's protein sequence shows weak homology to conserved kinase motifs, and it was initially considered a pseudokinase.[2][3] However, it is now well-established as an active kinase with a crucial role in cell division.[1][3]
Structurally, haspin possesses a C-terminal kinase domain and a less conserved N-terminal domain. The kinase domain has an atypical architecture that stabilizes a constitutively active conformation, allowing it to specifically recognize and phosphorylate the basic tail of histone H3. Haspin's expression is elevated in proliferating cells and various cancers, while being low in non-cycling cells, suggesting a favorable therapeutic window for its inhibitors.
Mechanism of Action and Signaling Pathway
The primary and only well-validated substrate of haspin kinase is histone H3. During mitosis, haspin specifically phosphorylates threonine 3 of histone H3 (H3T3). This post-translational modification serves as a crucial signal for the proper localization and activation of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B.
The signaling cascade initiated by haspin is as follows:
-
Haspin Activation: In the M phase of the cell cycle, haspin is activated through phosphorylation by Cdk1, which leads to the recruitment of Polo-like kinase 1 (Plk1) for further phosphorylation and full activation.
-
H3T3 Phosphorylation: Activated haspin phosphorylates histone H3 at threonine 3, primarily at the centromeres.
-
CPC Recruitment: The phosphorylated H3T3 (H3T3ph) acts as a docking site for the CPC component Survivin. This interaction is essential for the recruitment and stabilization of the entire CPC, including Aurora B kinase, at the inner centromere.
-
Aurora B Activation and Function: The correct localization of Aurora B allows it to phosphorylate its downstream targets, which are critical for correcting improper kinetochore-microtubule attachments and ensuring proper chromosome segregation.
Disruption of this pathway through haspin inhibition prevents the localization of Aurora B, leading to defects in chromosome alignment, activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis.
Haspin Kinase as a Therapeutic Target in Cancer
The role of haspin in mitosis makes it an attractive target for cancer therapy. Cancer cells are characterized by uncontrolled proliferation and often exhibit genomic instability, making them particularly vulnerable to disruption of mitotic processes.
Key points supporting haspin as a cancer target:
-
Selective Expression: Haspin is highly expressed in proliferating cells, including a wide range of cancer types, but has low expression in quiescent, non-dividing cells. This suggests that haspin inhibitors may have a greater effect on cancer cells while sparing normal tissues.
-
Essential for Mitosis: Depletion or inhibition of haspin leads to severe mitotic defects, including chromosome misalignment and cohesion problems, ultimately triggering cell death.
-
Druggability: The ATP-binding pocket of haspin can be targeted by small molecule inhibitors. Several potent and selective inhibitors have been developed and have shown anti-tumor activity in preclinical models.
-
Overcoming Resistance: Haspin inhibition has shown efficacy in models of cancer that are resistant to other therapies, such as RAF/MEK inhibitors in melanoma.
Preclinical studies have demonstrated the anti-tumor effects of haspin inhibitors in various cancer models, including leukemia, breast cancer, colorectal cancer, and melanoma.
Haspin Kinase Inhibitors
The development of small molecule inhibitors targeting haspin has been a key focus of research. These inhibitors typically function by competing with ATP for binding to the kinase's active site.
| Inhibitor | Type | Target IC50 (nM) | Cell-based EC50 (nM) | Notes |
| CHR-6494 | Imidazo[1,2-b]pyridazine | 2 | 473 (HeLa), 500 (HCT-116), 752 (MDA-MB-231) | First-in-class haspin inhibitor with a wide spectrum of anticancer effects. |
| LDN-192960 | Acridine | 10 | - | Also inhibits DYRK2 (IC50 = 48 nM). |
| LDN-209929 | Acridine | 55 | - | Shows 180-fold selectivity for Haspin over DYRK2. |
| CX-6258 | - | - | ~150 (Melanoma cell lines) | Also inhibits PIM kinases; promotes anti-tumor immunity. |
| 5-Iodotubercidin | Ribofuranosyl | - | - | Commonly used as a research tool for haspin inhibition. |
| LJ4827 | 4'-thioadenosine analogue | 0.45 | - | Identified through in silico screening. |
| Haspin-IN-1 | - | 119 | - | Also inhibits CLK1 and DYRK1A. |
| Haspin-IN-3 | - | 14 | - | Potent anticancer effects. |
| Haspin-IN-4 | - | 0.01 | - | Selective haspin inhibitor with anticancer activity. |
| MU1920 | - | 6 | - | ATP-competitive, selective inhibitor. |
Experimental Protocols
High-Throughput Screening for Haspin Inhibitors using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying haspin inhibitors in a high-throughput format.
Principle: The assay measures the phosphorylation of a biotinylated histone H3 peptide substrate by haspin. A europium-labeled anti-phospho-H3T3 antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (APC), which binds the biotinylated peptide, acts as the acceptor. Phosphorylation brings the donor and acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant MBP-Haspin
-
Biotinylated Histone H3 (1-21) peptide substrate
-
ATP
-
Europium-labeled anti-Histone H3T3ph antibody
-
Streptavidin-APC
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
384-well assay plates
-
Test compounds
Procedure:
-
Prepare serial dilutions of test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay wells.
-
Prepare a kinase/substrate mix containing MBP-Haspin and biotinylated H3 peptide in assay buffer.
-
Dispense the kinase/substrate mix into the assay wells.
-
Prepare an ATP solution in assay buffer.
-
Add the ATP solution to the wells to initiate the kinase reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-APC in a quench buffer (e.g., 10 mM EDTA in assay buffer).
-
Add the detection mix to the wells to stop the reaction and initiate FRET.
-
Incubate at room temperature for at least 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.
-
Calculate the ratio of acceptor to donor fluorescence and determine the percent inhibition for each compound.
Cellular Assay for Haspin Activity (Cell-based ELISA)
This protocol measures the level of H3T3 phosphorylation in cells treated with haspin inhibitors.
Principle: Cells are treated with a test compound, and then fixed and permeabilized. The level of intracellular H3T3ph is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS with 0.1% Tween-20)
-
Primary antibody: anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of test compounds for a specified time (e.g., 2-4 hours).
-
Wash the cells with PBS.
-
Fix the cells with fixing solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-H3T3ph antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells multiple times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells extensively with wash buffer.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Normalize the signal to cell number (e.g., by staining with crystal violet) and calculate the EC50 value for each compound.
Conclusion and Future Directions
Haspin kinase represents a highly promising and validated therapeutic target for the development of novel anti-cancer agents. Its unique substrate specificity and critical role in mitosis provide a clear rationale for its inhibition. The availability of potent small molecule inhibitors has enabled a deeper understanding of its biological functions and preclinical validation of its therapeutic potential.
Future research should focus on:
-
Improving Inhibitor Selectivity: While some selective inhibitors exist, further optimization to minimize off-target effects, particularly against closely related kinases, is crucial for clinical translation.
-
Exploring Combination Therapies: Combining haspin inhibitors with other anti-cancer agents, such as MEK inhibitors or other mitotic kinase inhibitors, may lead to synergistic effects and overcome drug resistance.
-
Biomarker Development: Identifying predictive biomarkers of response to haspin inhibition will be essential for patient stratification in future clinical trials.
-
Investigating Non-canonical Roles: While the mitotic role of haspin is well-established, exploring its potential functions in other cellular processes may reveal new therapeutic opportunities.
The foundational research summarized in this guide provides a solid platform for the continued development of haspin kinase inhibitors as a new class of anti-mitotic cancer therapeutics.
References
Methodological & Application
CHR-6494 protocol for in vitro cell culture experiments.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis.[1][2][3] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during metaphase.[4][5] By inhibiting Haspin, this compound disrupts this process, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
This document provides detailed protocols for utilizing this compound in various in vitro cell culture experiments, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound acts as a first-in-class inhibitor of Haspin kinase. Its primary mechanism involves the competitive inhibition of the ATP-binding site of Haspin, thereby preventing the phosphorylation of its substrate, histone H3, at threonine 3. This inhibition disrupts the recruitment of the chromosomal passenger complex (CPC) to the centromere, leading to defects in chromosome alignment and segregation during mitosis. The cellular consequences of Haspin inhibition by this compound include the induction of a mitotic catastrophe phenotype, characterized by abnormal mitotic spindles and centrosome amplification. This ultimately triggers the spindle assembly checkpoint and can lead to apoptotic cell death.
Signaling Pathway
Caption: Mechanism of action of this compound, inhibiting Haspin kinase and leading to mitotic defects.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.
Table 1: Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| Haspin Kinase | FRET Assay | 2 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Incubation Time (hours) | Reference |
| HCT-116 | Colon Carcinoma | XTT | 500 | 72 | |
| HeLa | Cervical Cancer | XTT | 473 | 72 | |
| MDA-MB-231 | Breast Cancer | XTT | 752 | 72 | |
| Wi-38 | Normal Lung Fibroblast | XTT | 1059 | 72 | |
| COLO-792 | Melanoma | Crystal Violet | 497 | 72 | |
| RPMI-7951 | Melanoma | Crystal Violet | 628 | 72 | |
| MDA-MB-231 | Breast Cancer | XTT | 757.1 | Not Specified | |
| MCF7 | Breast Cancer | XTT | 900.4 | Not Specified | |
| SKBR3 | Breast Cancer | XTT | 1530 | Not Specified | |
| MCF10A | Immortalized Mammary Epithelial | XTT | 547 | Not Specified | |
| BxPC-3-Luc | Pancreatic Cancer | XTT | 849.0 | 48 |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 10 mM or higher (e.g., 50 mg/mL or 58 mg/mL). Ultrasonic treatment may be required to fully dissolve the compound.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
Cell Viability and Proliferation Assays
These assays are used to determine the effect of this compound on cell growth and survival.
1. XTT Assay Protocol
The XTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.
-
Measurement: After a 2-hour incubation with the XTT reagent, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Crystal Violet Staining Assay Protocol
This assay stains the DNA of adherent cells, providing a measure of the total cell number.
-
Cell Seeding: Seed 4,000 cells per well in a 96-well plate and allow them to attach for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations for 72 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Staining: Stain the cells with 0.05% crystal violet solution for 20 minutes at room temperature.
-
Washing and Solubilization: Wash the plate with water and air dry. Solubilize the dye with 30% acetic acid.
-
Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Determine the percentage of viable cells compared to the control and calculate the IC50.
Experimental Workflow: Cell Viability Assays
Caption: General workflow for assessing cell viability after this compound treatment.
Apoptosis Assays
These assays are used to quantify the induction of programmed cell death by this compound.
1. Caspase 3/7 Activity Assay Protocol
This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Treat cells with this compound (e.g., 300 nM and 600 nM) for 72 hours.
-
Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay) and follow the manufacturer's protocol.
-
Measurement: Measure the luminescence, which is proportional to caspase activity, using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
2. Annexin V/Propidium Iodide (PI) Staining Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
1. Propidium Iodide (PI) Staining and Flow Cytometry Protocol
-
Cell Treatment: Treat cells with various concentrations of this compound for 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Histone H3 Phosphorylation
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation of its substrate.
1. Western Blot Protocol
-
Cell Lysis: Treat cells with this compound (e.g., 1000 nM for 24 hours) and then lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer.
-
Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or GAPDH).
Logical Relationship of Experimental Assays
Caption: Logical flow of experiments to characterize the in vitro effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of Haspin kinase in mitosis and for exploring novel anti-cancer therapeutic strategies. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in a variety of in vitro cell culture experiments. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
Determining the Optimal CHR-6494 Concentration for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of CHR-6494, a potent Haspin kinase inhibitor, for various cancer cell lines. This document includes a summary of reported IC50 values, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a critical role in mitosis.[1][2] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes at the metaphase plate.[1][2][3] By inhibiting Haspin, this compound disrupts this process, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. The effective concentration of this compound can vary significantly between different cancer cell lines. Therefore, it is crucial to determine the optimal concentration for each specific cell line to ensure reliable and reproducible experimental results.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values serve as a starting point for determining the optimal concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Assay Type |
| MDA-MB-231 | Triple-Negative Breast Cancer | 757.1, 752 | 72 hours | XTT, Not Specified |
| MCF7 | Breast Cancer | 900.4 | Not Specified | XTT |
| SKBR3 | Breast Cancer | 1530 | Not Specified | XTT |
| HCT-116 | Colorectal Cancer | 500 | 72 hours | Not Specified |
| HeLa | Cervical Cancer | 473 | 72 hours | Not Specified |
| COLO-792 | Melanoma | 497 | 72 hours | Crystal Violet |
| RPMI-7951 | Melanoma | 628 | 72 hours | Crystal Violet |
| Various Melanoma Lines | Melanoma | 396 - 1229 | 72 hours | Crystal Violet |
| BxPC-3-Luc | Pancreatic Cancer | Not Specified | Not Specified | XTT |
Note: IC50 values can be influenced by various factors, including the specific assay used, cell density, and culture conditions. It is recommended to perform a dose-response curve for each new cell line.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process for determining the optimal concentration, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A starting range of 0.01 µM to 10 µM is recommended.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Phosphorylated Histone H3 (pH3T3)
This protocol is to confirm the on-target effect of this compound by assessing the level of H3T3 phosphorylation.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pH3T3, anti-total Histone H3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities to determine the relative levels of pH3T3, normalizing to total Histone H3 and the loading control. A significant decrease in the pH3T3 signal with this compound treatment indicates target engagement.
-
Protocol 3: Apoptosis Assay (Caspase 3/7 Activity)
This protocol measures the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol, using a white-walled 96-well plate.
-
-
Caspase Activity Measurement:
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated cells to the vehicle control to determine the fold-change in caspase 3/7 activity. An increase in the signal indicates apoptosis induction.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
Trypsin
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the Western Blot protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with this compound treatment.
-
Conclusion
The determination of the optimal this compound concentration is a critical first step for in vitro studies. By following a systematic approach of initial dose-response screening followed by target engagement and functional assays, researchers can confidently select a concentration that elicits the desired biological effects. The protocols provided herein offer a robust framework for these investigations. It is important to remember that these protocols may require optimization for specific cell lines and experimental conditions.
References
- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor this compound in breast cancer cell lines | PLOS One [journals.plos.org]
- 2. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for CHR-6494 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of CHR-6494 for in vivo animal studies, based on currently available scientific literature. The protocols and data tables are designed to assist in the planning and execution of preclinical research involving this potent Haspin kinase inhibitor.
Introduction to this compound
This compound is a small molecule inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase that plays a crucial role in regulating mitosis. By inhibiting Haspin, this compound disrupts the proper alignment of chromosomes during cell division, leading to a state known as mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2] This mechanism of action makes this compound a promising candidate for cancer therapy. In vivo studies are critical for evaluating its efficacy and safety profile.
Dosage and Administration of this compound in Mice
Intraperitoneal (i.p.) injection is the most commonly reported route of administration for this compound in mouse models of cancer. The dosage and treatment schedule can vary depending on the tumor model and the study's objectives.
Table 1: Summary of this compound In Vivo Dosage and Administration in Mice
| Animal Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Efficacy | Reference |
| Nude mice with HCT-116 human colorectal cancer xenografts | 50 mg/kg | Intraperitoneal (i.p.) | Two cycles of five consecutive daily injections over 15 days | Not specified | Inhibited tumor growth with no obvious body weight change. | [1] |
| Nude mice with MDA-MB-231 xenograft tumors | 20 mg/kg | Intraperitoneal (i.p.) | 15 consecutive daily injections | Not specified | Inhibited tumor volume and weight. | [1] |
| ApcMin/+ mice (colorectal cancer model) | 50 mg/kg | Intraperitoneal (i.p.) | Five cycles of five consecutive daily injections followed by five consecutive naive days over a period of 50 days. | 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline | Significantly inhibited intestinal polyp development and recovered body weight. | [3] |
| Nude mice with BxPC-3-Luc pancreatic cancer cells | 50 mg/kg | Intraperitoneal (i.p.) | Five cycles of five consecutive injection days and five successive non-treatment days for 4 weeks. | 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline | Significantly suppressed tumor growth. | |
| MDA-MB-231 xenograft mouse model (breast cancer) | 50 mg/kg | Intraperitoneal (i.p.) | Four cycles of five consecutive daily injections over 35 days. | Not specified | Did not affect the growth of MDA-MB-231 tumors. |
Experimental Protocols
Preparation of this compound Formulation
Note: It is recommended to prepare the working solution fresh on the day of use. The following are examples of vehicle formulations reported in the literature.
Protocol 1: DMSO and Hydroxypropyl-β-cyclodextrin Formulation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
2-hydroxypropyl-β-cyclodextrin
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO. For example, a 5 µg/µl stock solution can be prepared and stored at -30°C.
-
On the day of injection, calculate the required volume of this compound stock solution based on the desired final concentration and the total volume of the injection solution.
-
In a sterile vial, combine the calculated volume of the this compound stock solution with the appropriate volumes of 2-hydroxypropyl-β-cyclodextrin and saline to achieve a final concentration of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
The final injection volume should be adjusted based on the individual weight of each mouse.
-
Protocol 2: DMSO, PEG300, and Tween-80 Formulation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final working solution, add the solvents in the following order, ensuring thorough mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Administration of this compound to Mice
-
Procedure:
-
Weigh each mouse on the day of injection to accurately calculate the required dose volume.
-
Gently restrain the mouse, exposing the abdominal area.
-
Administer the this compound formulation via intraperitoneal (i.p.) injection using an appropriate gauge needle (e.g., 27-30G).
-
Monitor the animals closely after injection for any immediate adverse reactions.
-
Follow the predetermined dosing schedule, including any treatment-free intervals.
-
Pharmacokinetics and Safety Considerations
Disclaimer: Detailed public information on the pharmacokinetics (Cmax, Tmax, AUC, half-life) and a comprehensive preclinical toxicology profile of this compound are currently unavailable. The following information is based on general principles for in vivo studies of kinase inhibitors.
Pharmacokinetics
The pharmacokinetic properties of this compound in animal models have not been extensively published. For novel compounds, it is crucial to conduct pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profile. This data is essential for optimizing dosing regimens and ensuring adequate exposure at the target site.
Safety and Toxicology
Limited information is available on the safety and toxicology of this compound. Some studies in mice have reported no obvious signs of toxicity, such as significant body weight changes, at efficacious doses. However, for further drug development, comprehensive toxicology studies are necessary. These should include:
-
Maximum Tolerated Dose (MTD) studies: To determine the highest dose that does not cause unacceptable toxicity.
-
Repeat-dose toxicity studies: To evaluate the effects of long-term exposure.
-
Histopathological analysis: To examine major organs for any signs of toxicity.
-
Clinical pathology: To monitor hematological and biochemical parameters.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting Haspin kinase, a key regulator of mitosis. The primary substrate of Haspin is Histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is crucial for the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres. The CPC ensures proper chromosome alignment and segregation during mitosis. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to CPC mislocalization, chromosome misalignment, and ultimately, mitotic catastrophe and cell death in rapidly dividing cancer cells.
References
Application Notes and Protocols: Preparation of CHR-6494 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase essential for proper chromosome alignment during mitosis.[1][2] Haspin's primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[2] By inhibiting Haspin with an IC₅₀ value of approximately 2 nM, this compound prevents H3T3 phosphorylation, leading to mitotic catastrophe, G2/M cell cycle arrest, and ultimately, apoptosis in various cancer cell lines.[1][3] These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for both in vitro and in vivo experimental settings.
Physicochemical Properties, Solubility, and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity. The compound is a solid, off-white powder. It is important to use fresh, anhydrous DMSO for reconstitution, as hygroscopic DMSO can significantly reduce its solubility.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₆H₁₆N₆ | |
| Molecular Weight | 292.34 g/mol | |
| CAS Number | 1333377-65-3 | |
| Appearance | White to yellow or off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: Soluble up to 58 mg/mL (198.39 mM). Other sources report 25-50 mg/mL. Water: Insoluble Ethanol: Insoluble | |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 6 months at -20°C in solvent. It is highly recommended to aliquot to avoid repeated freeze-thaw cycles. |
Recommended Working Concentrations
The optimal working concentration of this compound depends on the specific application and cell line being studied. The following table summarizes concentrations reported in the literature.
| Application | Cell Type / Model | Recommended Concentration Range | Reference(s) |
| In Vitro | Various Cancer Cell Lines (HeLa, HCT-116, MDA-MB-231, Melanoma lines, etc.) | IC₅₀ Values: Generally range from 396 nM to 1.53 µM. Cell-based Assays: Effective concentrations for inducing apoptosis or cell cycle arrest are typically between 200 nM and 1000 nM (1 µM). Working Range: 0.01 µM to 100 µM has been used for dose-response studies. | |
| In Vivo | Mouse Xenograft Models (HCT-116, MDA-MB-231) | 20 mg/kg to 50 mg/kg administered via intraperitoneal (i.p.) injection. |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be diluted for various experimental needs.
Materials:
-
This compound powder (MW: 292.34 g/mol )
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
(Optional) Ultrasonic bath
Methodology:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.92 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.001 L x 0.010 mol/L x 292.34 g/mol x 1000 mg/g = 2.9234 mg
-
-
Dissolve: Add the weighed this compound powder to a sterile tube. Add the calculated volume of fresh DMSO. For 2.92 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution vigorously until the powder is completely dissolved. If solubility issues arise, brief sonication in an ultrasonic bath may be required. Visually inspect the solution to ensure no particulates are present.
-
Aliquot: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.
-
Store: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 6 months).
Protocol 2: Preparation of In Vitro Working Solutions
This protocol details the serial dilution of the 10 mM DMSO stock solution to achieve final working concentrations for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile polypropylene tubes
Methodology:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock 1:10 in DMSO or sterile culture medium. For example, add 10 µL of 10 mM stock to 90 µL of medium.
-
Final Dilution: Prepare the final working concentrations by further diluting the stock or intermediate solution into the final volume of cell culture medium. For example, to prepare 1 mL of medium with a final concentration of 1 µM this compound from a 10 mM stock:
-
Use the C₁V₁ = C₂V₂ formula: (10,000 µM)(V₁) = (1 µM)(1000 µL)
-
V₁ = 0.1 µL
-
Add 0.1 µL of the 10 mM stock solution to 999.9 µL of culture medium.
-
Note: To improve accuracy for small volumes, it is better to perform a serial dilution. For instance, add 1 µL of the 1 mM intermediate stock to 999 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as used in the highest concentration of this compound.
-
Apply to Cells: Mix thoroughly and immediately add the medicated media to your cell cultures.
Protocol 3: Preparation of In Vivo Formulation (Example)
This protocol provides an example of how to prepare this compound for intraperitoneal injection in mice, based on formulations described in the literature.
Materials:
-
10 mM this compound stock solution in DMSO
-
Vehicle solution (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in saline)
-
Sterile tubes
Methodology:
-
Thaw: Thaw an aliquot of the this compound stock solution.
-
Calculate: Determine the total volume and concentration needed based on the animal's weight and the desired dose (e.g., 50 mg/kg).
-
Prepare Formulation: For a 5 mg/mL injectable solution, dilute a higher concentration DMSO stock into the vehicle. For example, to make a 5 mg/mL solution to be administered at 10 µL/g for a 50 mg/kg dose:
-
Prepare a concentrated stock in DMSO (e.g., 50 mg/mL).
-
Dilute this stock 1:10 in the vehicle (e.g., 100 µL of 50 mg/mL stock + 900 µL of 20% 2-hydroxypropyl-β-cyclodextrin). This results in a final DMSO concentration of 10%.
-
-
Mix: Vortex thoroughly to ensure a homogenous suspension or solution.
-
Administer: Administer the freshly prepared formulation to the animal via the desired route (e.g., intraperitoneal injection).
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for preparing this compound solutions.
References
CHR-6494 solubility in DMSO and other organic solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 is a potent and selective small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase essential for proper mitotic progression.[1][2][3] Haspin's primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[4] This phosphorylation event is a critical signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis. Inhibition of Haspin by this compound disrupts the localization of the CPC, leading to defects in chromosome alignment, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[5] These application notes provide detailed information on the solubility of this compound in various organic solvents and protocols for its use in research settings.
Solubility of this compound
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO. For challenging dissolutions, gentle warming (e.g., to 37°C) and sonication can be employed to facilitate the process.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 58 | 198.39 | Soluble to 100 mM. Hygroscopic DMSO can reduce solubility. |
| 50 | 171.03 | Sonication is recommended. | |
| 25 | 85.52 | ||
| Dimethylformamide (DMF) | 12.5 | 42.76 | |
| Ethanol | Insoluble or ≤ 0.25 | ≤ 0.85 | Generally considered insoluble. |
| Water | Insoluble | Insoluble | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 | ≥ 8.55 | Clear solution for in vivo formulation. |
| 10% DMSO + 90% Corn Oil | Not specified | Not specified | Formulation for in vivo use. |
| Methanol | Data not available | Data not available | |
| Isopropanol | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro cell-based assays.
Materials:
-
This compound powder (MW: 292.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 292.34 g/mol x 1000 mg/g = 2.9234 mg
-
-
Weigh the compound: Carefully weigh out approximately 2.92 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: General Protocol for Solubility Determination (Shake-Flask Method)
This protocol provides a generalized workflow for determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound powder
-
Selected organic solvent(s)
-
Small glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Analytical balance
Procedure:
-
Prepare a saturated solution: Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add solvent: Add a known volume of the desired organic solvent to the vial.
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker or vortex mixer at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample the supernatant: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the sample: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration: Analyze the diluted sample using a calibrated HPLC or other analytical method to determine the concentration of this compound.
-
Calculate solubility: Back-calculate the original concentration in the supernatant to determine the solubility of this compound in the tested solvent.
References
- 1. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Haspin mediates H3.3S31 phosphorylation downstream of Aurora B in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Recommended storage and handling conditions for CHR-6494.
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 is a potent and selective, first-in-class inhibitor of Haspin kinase with an IC50 of 2 nM.[1][2][3][4] It functions by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a critical process for proper mitotic progression.[1] Inhibition of Haspin kinase by this compound leads to mitotic catastrophe, characterized by spindle and centrosome abnormalities, G2/M cell cycle arrest, and subsequent apoptosis in various cancer cell lines. These characteristics make this compound a valuable tool for cancer research and drug development.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety.
Storage Conditions
This compound is supplied as a solid powder and should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Can also be stored at +4°C |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles |
| -20°C | Up to 6 months | One source suggests stability for 1 month |
The compound is shipped at ambient temperature and is classified as a combustible solid. It is also recommended to protect the solid from light.
Handling Precautions
This compound is intended for laboratory research use only. Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Environmental Hazard: this compound has a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water. Prevent discharge into the environment.
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in DMSO.
-
Solubility:
-
25 mg/mL in DMSO
-
58 mg/mL (198.39 mM) in DMSO
-
Soluble up to 100 mM in DMSO
-
Protocol for Preparing a 10 mM Stock Solution:
-
Materials: this compound powder (MW: 292.34 g/mol ), anhydrous DMSO.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.92 mg of this compound.
-
Procedure: a. Aseptically weigh 2.92 mg of this compound powder. b. Add 1 mL of anhydrous DMSO to the vial. c. Vortex until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C as recommended in Table 1.
In Vitro Cell-Based Assays
This compound has been shown to inhibit the growth of various cancer cell lines.
-
Cell Lines: HCT-116, HeLa, MDA-MB-231, Wi-38, COLO-792, RPMI-7951, SKBR3, MCF7, and BxPC-3-Luc.
-
Working Concentrations: Effective concentrations range from nanomolar (nM) to micromolar (µM) levels. The IC50 for cell growth inhibition is generally in the range of 396 nM to 1530 nM depending on the cell line.
-
Treatment Duration: Typically 72 hours to 1 week.
Example Protocol for Cell Viability Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Animal Studies
This compound has demonstrated anti-tumor activity in xenograft mouse models.
-
Animal Models: Nude mice bearing HCT-116 or MDA-MB-231 xenograft tumors.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosage: 20 mg/kg to 50 mg/kg.
-
Vehicle: 0.5% Sodium carboxymethyl cellulose.
-
Dosing Schedule: For example, daily injections for five consecutive days, repeated for several cycles.
Example Protocol for a Xenograft Study:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Preparation: Prepare the this compound formulation in the vehicle (0.5% Sodium carboxymethyl cellulose).
-
Administration: Administer this compound or vehicle control via i.p. injection according to the dosing schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound as a Haspin kinase inhibitor.
Experimental Workflow for In Vitro Studies
Caption: General workflow for determining the IC50 of this compound in cancer cell lines.
References
Application Notes and Protocols: Synergistic Anti-Cancer Effects of CHR-6494 and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of combining CHR-6494, a haspin kinase inhibitor, with MEK inhibitors. The information presented is intended to guide researchers in designing and executing experiments to explore this promising therapeutic strategy.
Introduction
This compound is a potent small molecule inhibitor of haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis.[1][2][3] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during cell division.[2][4] Inhibition of haspin by this compound leads to mitotic catastrophe and apoptosis in cancer cells, making it a target of interest for cancer therapy.
MEK inhibitors are a class of targeted therapy drugs that block the activity of MEK1 and MEK2, crucial kinases in the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is frequently hyperactivated in various cancers, driving uncontrolled cell proliferation and survival. Several MEK inhibitors, such as Trametinib, Cobimetinib, Selumetinib, and Binimetinib, have been approved for the treatment of specific cancers, particularly melanoma.
Recent studies have demonstrated that the combination of this compound with a MEK inhibitor, such as Trametinib (GSK1120212), results in a synergistic reduction of cancer cell viability and an enhancement of apoptosis, particularly in melanoma cell lines. This synergistic effect is observed in both wild-type and BRAF-mutant melanoma cells, suggesting a broader potential applicability of this combination therapy. The co-inhibition of haspin and MEK has also been shown to suppress cancer cell migration more effectively than either agent alone.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound and MEK inhibitors, alone and in combination, on various cancer cell lines.
Table 1: IC50 Values of this compound and MEK Inhibitor (Trametinib/GSK1120212) in Melanoma Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) | MEK Inhibitor IC50 (nM) |
| MeWo | Wild-type | ~396 - 1229 | ~3.6 |
| MDA-MB-435 | BRAF V600E | ~396 - 1229 | ~1.1 |
| RPMI-7951 | BRAF V600E | 628 | >50 (Resistant) |
| COLO-792 | Wild-type | 497 | >50 (Resistant) |
Table 2: Synergistic Effect of this compound and MEK Inhibitor on MeWo Melanoma Cell Viability
| Treatment | Concentration | % Cell Viability (of control) |
| This compound | 300 nM | 64.4% |
| MEK Inhibitor (Trametinib) | 1 nM | 72.8% |
| This compound + MEK Inhibitor | 300 nM + 1 nM | 22.6% |
Table 3: Effect of this compound on Apoptosis (Caspase 3/7 Activity) in MEK Inhibitor-Resistant Melanoma Cell Lines
| Cell Line | This compound Concentration (nM) | Fold Increase in Caspase 3/7 Activity |
| COLO-792 | 300 | 3 |
| COLO-792 | 600 | 6 |
| RPMI-7951 | 300 | 8.5 |
| RPMI-7951 | 600 | 16 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and MEK inhibitors.
Protocol 1: Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the effect of drug treatments on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest (e.g., MeWo, MDA-MB-435 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well culture plates
-
This compound (dissolved in DMSO)
-
MEK inhibitor (e.g., Trametinib, dissolved in DMSO)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.05% Crystal Violet solution in PBS
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the MEK inhibitor in culture medium. Also, prepare combination treatments with varying concentrations of both drugs. Include a vehicle control (DMSO) group.
-
Remove the medium from the wells and add 100 µL of the prepared drug solutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours or 5 days).
-
After incubation, carefully remove the medium and fix the cells by adding 100 µL of 4% PFA to each well for 10 minutes at room temperature.
-
Wash the plate gently with tap water and allow it to air dry.
-
Stain the cells by adding 50 µL of 0.05% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry completely.
-
Solubilize the dye by adding 100 µL of 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Caspase 3/7 Activity)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well white-walled plates
-
This compound
-
MEK inhibitor
-
DMSO
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a suitable density.
-
After 24 hours, treat the cells with this compound, the MEK inhibitor, the combination, or DMSO as a control for the desired duration (e.g., 72 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the caspase activity to the protein concentration of a parallel plate or express it as a fold change relative to the vehicle control.
Protocol 3: Western Blot Analysis for Cleaved PARP and Phospho-Histone H3
This protocol is used to detect protein markers of apoptosis (cleaved PARP) and haspin kinase activity (phospho-histone H3 at Thr3).
Materials:
-
Cancer cell lines
-
Drug treatment reagents (this compound, MEK inhibitor, DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-phospho-histone H3 (Thr3), anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the indicated drugs for the desired time.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Dual inhibition of the MAPK and Haspin pathways.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound & MEK inhibitor synergy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application of CHR-6494 in melanoma cancer research models.
Detailed Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 is a potent and selective small molecule inhibitor of haspin (haploid germ cell-specific nuclear protein kinase), a serine/threonine kinase that plays a crucial role in regulating mitosis.[1][2][3] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during cell division.[1] In the context of melanoma, a highly aggressive form of skin cancer, targeting mitotic kinases like haspin represents a promising therapeutic strategy.[1] Dysregulation of cell cycle control is a hallmark of cancer, and inhibitors of critical cell cycle regulators can induce cell death and inhibit tumor growth. This document provides detailed application notes and protocols for the use of this compound in melanoma research models, summarizing key findings and experimental methodologies.
Mechanism of Action
This compound exerts its anti-melanoma effects by inhibiting haspin kinase activity. This leads to a reduction in the phosphorylation of histone H3 at threonine 3, which disrupts chromosome alignment and segregation during mitosis. This disruption can lead to mitotic catastrophe and ultimately, apoptosis (programmed cell death) in cancer cells.
Signaling Pathway
The primary pathway affected by this compound is the mitotic signaling cascade. By inhibiting haspin, this compound directly interferes with a critical step in ensuring chromosomal stability during cell division.
Data Presentation
This compound has demonstrated dose-dependent inhibitory effects on the viability of various melanoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency across different genetic backgrounds, including BRAF mutant, NRAS mutant, and wild-type cells.
Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines
| Cell Line | Genotype | IC50 of this compound (nM) |
| MeWo | Wild-type | ~1229 |
| MDA-MB-435 | BRAFV600E | ~396 |
| COLO-792 | Not specified | 497 |
| RPMI-7951 | Not specified | 628 |
Data extracted from a study by Geng et al. (2017).
Furthermore, studies have shown that this compound can act synergistically with MEK inhibitors, such as Trametinib (GSK1120212), to suppress cell growth and enhance apoptosis in both wild-type and BRAFV600E mutant melanoma cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Protocol 1: Cell Viability Assay (Crystal Violet Staining)
Objective: To determine the effect of this compound on the viability of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., MeWo, MDA-MB-435, COLO-792, RPMI-7951)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
Sorensen's buffer (or 10% acetic acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes at room temperature.
-
Remove the methanol and let the plate air dry.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with deionized water until the excess stain is removed.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 100 µL of Sorensen's buffer or 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Caspase 3/7 Activity)
Objective: To measure the induction of apoptosis by this compound through the activity of caspase 3 and 7.
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
96-well white-walled plates
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed melanoma cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or DMSO for 24-48 hours.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., cell number or protein concentration) and express the results as fold change over the vehicle-treated control.
Protocol 3: Western Blot Analysis
Objective: To detect the levels of specific proteins (e.g., phosphorylated Histone H3, cleaved PARP) following this compound treatment.
Materials:
-
Melanoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Thr3), anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
This compound is a valuable research tool for investigating the role of haspin kinase in melanoma. As a single agent, it effectively reduces cell viability and induces apoptosis in various melanoma cell lines. Its synergistic effects with MEK inhibitors suggest potential combination therapy strategies for melanoma treatment. The provided protocols offer a foundation for researchers to explore the anti-cancer properties of this compound in melanoma and other cancer models. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor this compound in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
CHR-6494: Application Notes and Protocols for Colorectal Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy and methodology for utilizing CHR-6494, a potent HASPIN (Histone H3 Associated Protein Kinase) inhibitor, in preclinical colorectal cancer xenograft models. The provided protocols and data are intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor of HASPIN kinase, a serine/threonine kinase that plays a crucial role in mitotic progression. HASPIN's sole known substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase. Inhibition of HASPIN by this compound disrupts this process, leading to mitotic catastrophe, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including colorectal cancer.
Efficacy in Colorectal Cancer Models
This compound has shown significant anti-tumor efficacy in both a genetically engineered mouse model of intestinal adenoma formation and in a human colorectal cancer xenograft model.
Human Colorectal Cancer Xenograft Model (HCT-116)
In a study utilizing a xenograft model with the human colorectal carcinoma cell line HCT-116, this compound demonstrated notable tumor growth inhibition.
| Cell Line | Animal Model | Treatment Regimen | Outcome |
| HCT-116 | Nude Mice | 50 mg/kg this compound, intraperitoneal injection, two cycles of 5 consecutive days on/2 days off | Inhibition of tumor growth |
Data summarized from a study by Huertas et al., as cited in multiple sources.
Genetically Engineered Mouse Model (ApcMin/+)
In the ApcMin/+ mouse model, which is genetically predisposed to develop numerous intestinal polyps, this compound treatment led to a significant reduction in polyp formation.
| Animal Model | Treatment Regimen | Outcome |
| ApcMin/+ Mice | 50 mg/kg this compound, intraperitoneal injection, for 50 days | Significantly fewer intestinal polyps compared to the control group (24.6 ± 13.8 vs. 58.5 ± 17.5) |
Data from Tanaka H, et al. Eur J Cancer Prev. 2020 Nov;29(6):481-485.
Signaling Pathway of this compound Action
The primary mechanism of action of this compound is the inhibition of HASPIN kinase, which disrupts the normal mitotic process.
Experimental Protocols
The following are detailed protocols for establishing a colorectal cancer xenograft model and for evaluating the in vivo efficacy of this compound.
Protocol 1: HCT-116 Colorectal Cancer Xenograft Model
This protocol outlines the procedure for establishing subcutaneous HCT-116 tumors in immunocompromised mice.
Materials:
-
HCT-116 human colorectal carcinoma cell line
-
Growth medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture HCT-116 cells in the recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium and centrifuge the cells.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. Mix the cell suspension 1:1 with Matrigel® on ice.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol describes the administration of this compound to tumor-bearing mice and the assessment of its anti-tumor activity.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 20% 2-hydroxypropyl-β-cyclodextrin in saline)
-
Dosing syringes and needles
Procedure:
-
Drug Preparation: Prepare the dosing solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups via intraperitoneal injection. A typical treatment schedule could be daily injections for 5 consecutive days, followed by a 2-day break, for a specified number of cycles.
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of this compound.
Experimental Workflow
The following diagram illustrates the key steps involved in a typical in vivo efficacy study of this compound in a colorectal cancer xenograft model.
References
Application Notes and Protocols for Studying Pancreatic Cancer Cell Proliferation Using CHR-6494
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 is a potent and specific small-molecule inhibitor of HASPIN (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a crucial role in mitotic progression. HASPIN phosphorylates histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment of chromosomes during metaphase.[1] In various malignancies, including pancreatic cancer, dysregulation of mitotic kinases like HASPIN presents a therapeutic vulnerability. Inhibition of HASPIN with this compound disrupts this critical mitotic process, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for utilizing this compound to study its effects on pancreatic cancer cell proliferation, supported by quantitative data and visual representations of the underlying mechanisms and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound on Pancreatic Cancer Cells
The anti-proliferative activity of this compound has been quantified in the human pancreatic cancer cell line BxPC-3-Luc. The half-maximal inhibitory concentration (IC50) was determined using a cell viability assay.
| Cell Line | Compound | IC50 (nM) | Assay | Reference |
| BxPC-3-Luc | This compound | 849.0 | XTT Assay | [1] |
In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
The administration of this compound has been shown to significantly suppress tumor growth in a mouse xenograft model using BxPC-3-Luc cells.
| Treatment Group | Week 1 Tumor Volume (mm³± SD) | Week 2 Tumor Volume (mm³ ± SD) | Week 3 Tumor Volume (mm³ ± SD) | Week 4 Tumor Volume (mm³ ± SD) | Reference |
| Control (Vehicle) | 2.0 ± 0.5 | 3.0 ± 0.6 | 4.0 ± 0.8 | 6.0 ± 1.7 | [1] |
| This compound (50 mg/kg) | 1.5 ± 0.6 | 2.5 ± 0.7 | 3.5 ± 0.8 | 3.8 ± 0.9 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of HASPIN kinase, which disrupts a critical step in mitosis.
Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is adapted from a study on BxPC-3-Luc cells.
Materials:
-
BxPC-3-Luc pancreatic cancer cells
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis[4-methoxy-6-nitro] benzene sulfonic acid hydrate) assay kit
-
Microplate reader
Protocol:
-
Seed 2 x 10⁴ BxPC-3-Luc cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMSO and then further dilute in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).
-
Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours.
-
Add the XTT reagent to each well according to the manufacturer's instructions and incubate for 2 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model
This protocol is based on a study using a BxPC-3-Luc xenograft model in nude mice.
Materials:
-
BALB/cAJcl-nu/nu mice
-
BxPC-3-Luc cells
-
This compound
-
Vehicle solution (e.g., 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 2 x 10⁶ BxPC-3-Luc cells into the flanks of nude mice.
-
Allow tumors to establish and grow to a palpable size.
-
Randomly assign mice to a control group (vehicle administration) and a treatment group (this compound administration).
-
Prepare this compound at a concentration of 5 µg/µl in the vehicle solution.
-
Administer this compound intraperitoneally at a dose of 50 mg/kg body weight. Administer an equivalent volume of the vehicle solution to the control group.
-
Treat the mice for five consecutive days, followed by a five-day non-treatment period, and repeat this cycle for four weeks.
-
Measure the tumor volume twice a week using calipers and the formula: Tumor Volume = (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity.
Cell Cycle Analysis
While specific data for this compound in pancreatic cancer is not available, knockdown of HASPIN in pancreatic cancer cells has been shown to cause G2/M phase arrest. This protocol can be used to assess the effect of this compound on the cell cycle.
Materials:
-
Pancreatic cancer cells (e.g., BxPC-3, PANC-1)
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Protocol:
-
Seed pancreatic cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V Staining)
HASPIN inhibition is expected to induce apoptosis in pancreatic cancer cells. This protocol can be used to quantify apoptosis.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed pancreatic cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a valuable tool for investigating the role of HASPIN in pancreatic cancer cell proliferation. The provided protocols offer a framework for assessing its in vitro and in vivo efficacy, as well as for dissecting its mechanism of action through cell cycle and apoptosis analysis. The inhibition of the HASPIN-Histone H3 pathway by this compound presents a promising therapeutic strategy for pancreatic cancer.
References
- 1. Inhibitory Effect of the HASPIN Inhibitor this compound on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haspin knockdown can inhibit progression and development of pancreatic cancer in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by CHR-6494
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CHR-6494 is a potent and specific small-molecule inhibitor of the serine/threonine kinase HASPIN (Haploid Germ Cell-Specific Nuclear Protein Kinase).[1][2][3] HASPIN plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment of chromosomes during metaphase.[3][4] By inhibiting HASPIN, this compound disrupts this process, leading to mitotic catastrophe, cell cycle arrest, and ultimately, apoptosis in various cancer cell lines. This makes this compound a compound of interest in oncology research and drug development. Flow cytometry using propidium iodide (PI) staining is a robust and widely used method to quantify the distribution of cells in different phases of the cell cycle, providing a powerful tool to assess the cytostatic effects of compounds like this compound.
Mechanism of Action:
This compound functions by targeting the ATP-binding site of HASPIN kinase, thereby inhibiting its catalytic activity. The primary substrate of HASPIN during mitosis is histone H3. Phosphorylation of histone H3 at threonine 3 is essential for the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres. This localization is crucial for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation. Inhibition of HASPIN by this compound prevents H3T3 phosphorylation, leading to mislocalization of the CPC, chromosome misalignment, and activation of the spindle assembly checkpoint, which in turn causes a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest can ultimately trigger apoptotic cell death.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
| Cell Line | Treatment Concentration (nM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MDA-MB-231 | Control (DMSO) | 48 | - | - | 17.7 ± 0.6 | |
| 500 | 48 | - | - | 25.4 ± 0.5 | ||
| 1000 | 48 | - | - | 26.3 ± 1.5 | ||
| SKBR3 | Control (DMSO) | 48 | - | - | - | |
| 1000 | 48 | - | - | Increased | ||
| MCF7 | Control (DMSO) | 48 | - | - | - | |
| 1000 | 48 | - | - | Increased | ||
| HCT-116 | Control (DMSO) | - | - | - | ~8-15% | |
| Dose-dependent | - | - | - | ~30-50% | ||
| HeLa | Control (DMSO) | - | - | - | ~8-15% | |
| Dose-dependent | - | - | - | ~30-50% | ||
| MeWo | Control (DMSO) | 48 | - | - | - | |
| 300 | 48 | Decreased | - | Significantly Increased | ||
| MDA-MB-435 | Control (DMSO) | 48 | - | - | - | |
| 600 | 48 | Decreased | - | Significantly Increased |
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol describes the treatment of cultured cancer cells with this compound to induce cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT-116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Cell Harvesting: After the incubation period, harvest the cells for flow cytometry analysis as described in Protocol 2.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the preparation and staining of cells with propidium iodide for cell cycle analysis.
Materials:
-
Harvested cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, collect the cells directly.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat the wash step.
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in the residual PBS by gentle vortexing to ensure a single-cell suspension.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells. Carefully decant the ethanol.
-
Wash the cells once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to the cell suspension to degrade RNA and ensure that only DNA is stained.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Signaling pathway of this compound induced G2/M arrest.
Caption: Experimental workflow for cell cycle analysis.
References
Assaying apoptosis with caspase-3/7 activation after CHR-6494 exposure.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHR-6494 is a potent and selective inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase essential for proper mitotic progression.[1] Haspin phosphorylates histone H3 at threonine 3 (H3T3ph), a critical modification for chromosome alignment and cohesion during mitosis.[2] Inhibition of Haspin by this compound disrupts these processes, leading to mitotic catastrophe and subsequent induction of apoptosis in various cancer cell lines.[3][4][5] This application note provides a protocol for assaying apoptosis by measuring the activation of caspase-3 and -7, key executioner caspases, in cancer cells following exposure to this compound.
Apoptosis is a programmed cell death process crucial for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. Caspases, a family of cysteine proteases, are central to the apoptotic signaling cascade. The activation of effector caspases, such as caspase-3 and caspase-7, is a definitive indicator of apoptosis. These enzymes cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. Therefore, measuring caspase-3/7 activity is a reliable method to quantify the pro-apoptotic effects of compounds like this compound.
This document outlines the materials and a detailed protocol for a luminescent-based caspase-3/7 assay, summarizes quantitative data on the effects of this compound from published studies, and provides diagrams illustrating the signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the quantitative analysis of caspase-3/7 activation in various cancer cell lines upon exposure to this compound. The data is presented as fold increase in caspase-3/7 activity compared to untreated control cells.
| Cell Line | This compound Concentration | Incubation Time | Fold Increase in Caspase-3/7 Activity (Mean ± SEM) | Reference |
| COLO-792 (Melanoma) | 300 nM | 72 hours | 3-fold | |
| 600 nM | 72 hours | 6-fold | ||
| RPMI-7951 (Melanoma) | 300 nM | 72 hours | 8.5-fold | |
| 600 nM | 72 hours | 16-fold | ||
| MeWo (Melanoma) | 600 nM | 5 days | 1.6-fold | |
| MDA-MB-435 (Melanoma) | 600 nM | 5 days | 2.7-fold |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis. Inhibition of Haspin by this compound leads to a failure in histone H3 phosphorylation, resulting in mitotic catastrophe, which in turn triggers the activation of the apoptotic cascade, culminating in the activation of caspase-3 and -7.
References
- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor this compound in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor this compound in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CHR-6494 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of CHR-6494 in aqueous solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer. What is the recommended solvent?
A1: this compound is known to be insoluble in water and ethanol[1]. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO)[1]. It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is consistently high. It is advisable to prepare a high-concentration stock solution, for example, at 10 mM, which can then be diluted into your aqueous experimental medium. Ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system, typically less than 0.5% v/v.
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. What is happening?
A3: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Q4: How can I prevent precipitation of this compound in my final aqueous solution?
A4: To prevent precipitation, it is important to optimize the dilution method. Instead of adding the DMSO stock directly to a large volume of aqueous buffer, try adding the stock solution to a small volume of your medium with vigorous vortexing, and then serially dilute from there. Additionally, you can explore the use of co-solvents or solubilizing excipients in your final solution.
Troubleshooting Guide
If you are still encountering solubility issues with this compound after consulting the FAQs, the following troubleshooting steps and experimental protocols can help you systematically address the problem.
Tier 1: Optimizing the Stock Solution
The first step in troubleshooting is to ensure the quality and concentration of your DMSO stock solution.
-
Problem: The compound is not fully dissolving in DMSO.
-
Possible Causes:
-
The concentration is too high.
-
The DMSO is not of high purity or contains water.
-
Inadequate mixing.
-
-
Solutions:
-
Try preparing a lower concentration stock solution.
-
Use fresh, anhydrous, high-purity DMSO.
-
Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. Be cautious, as excessive heat can degrade the compound.
-
Tier 2: Advanced Solubilization Techniques
If optimizing the stock solution does not resolve the issue upon dilution, more advanced techniques may be necessary.
-
Problem: The compound precipitates out of the aqueous solution despite a well-prepared DMSO stock.
-
Solutions:
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly improve solubility.
-
Solubilizing Excipients: Surfactants and cyclodextrins can be used to increase the apparent solubility of a compound. For instance, a formulation with 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin has been used for in vivo studies with this compound. Another in vivo formulation involved a mixture of DMSO, PEG300, Tween-80, and saline.
-
Data Presentation
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| DMSO | 58 mg/mL (198.39 mM) | |
| DMSO | 25 mg/mL | |
| DMSO | Soluble to 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standard 10 mM stock solution of this compound for use in biological assays.
Materials:
-
This compound powder (MW: 292.34 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 292.34 g/mol * 1000 mg/g = 2.92 mg
-
Weigh out 2.92 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Aqueous Media
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific aqueous medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your specific aqueous medium (e.g., cell culture medium, PBS)
-
96-well plate
-
Incubator set to your experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your aqueous medium in a 96-well plate. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate at your experimental temperature for a relevant time period (e.g., 24 hours).
-
After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals). A microscope can be used for a more detailed examination.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under your specific experimental conditions.
Visualizations
Signaling Pathway of this compound
This compound is a potent inhibitor of Haspin kinase. Haspin kinase phosphorylates Histone H3 at Threonine 3 (H3T3ph), a critical step for the proper alignment of chromosomes during mitosis. By inhibiting Haspin, this compound prevents this phosphorylation, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and ultimately apoptosis in cancer cells.
Caption: this compound inhibits Haspin kinase, blocking Histone H3 phosphorylation and mitotic progression.
Troubleshooting Workflow for this compound Insolubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting the insolubility of this compound.
References
Technical Support Center: Overcoming Limited In Vivo Efficacy of CHR-6494
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering limited in vivo efficacy of CHR-6494, a potent Haspin kinase inhibitor, in certain cancer models. While this compound demonstrates significant anti-proliferative effects in vitro across various cancer cell lines, its translation to in vivo models can be challenging and model-dependent.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot potential reasons for the discrepancy between in vitro and in vivo results with this compound.
Issue 1: Suboptimal Drug Exposure at the Tumor Site
A primary reason for poor in vivo efficacy despite strong in vitro data is inadequate drug concentration at the tumor. This can be due to poor pharmacokinetics (PK), rapid metabolism, or inefficient delivery.
Possible Cause & Troubleshooting Steps:
-
Poor Bioavailability/Rapid Clearance:
-
Recommendation: Conduct a pilot pharmacokinetic study in the animal model of interest.
-
Administer a single dose of this compound and collect blood samples at multiple time points.
-
Analyze plasma concentrations to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
Rationale: Understanding the drug's exposure profile is critical. If the compound is cleared too rapidly or has low bioavailability, it may not reach therapeutic concentrations in the tumor.
-
-
Suboptimal Formulation:
-
Recommendation: Ensure this compound is fully solubilized in a well-tolerated vehicle for in vivo administration. A commonly used vehicle for this compound is a solution of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin.[1]
-
Rationale: Poor solubility can lead to precipitation upon injection, reducing the amount of drug available for absorption.
-
-
Ineffective Route of Administration:
-
Recommendation: While intraperitoneal (i.p.) injection is common, consider alternative routes such as intravenous (i.v.) or oral (p.o.) administration, which may alter the PK profile.
-
Rationale: The route of administration can significantly impact bioavailability and tissue distribution.
-
Issue 2: Insufficient Target Engagement in the In Vivo Model
Even with adequate systemic exposure, the drug may not be effectively inhibiting its target, Haspin kinase, within the tumor tissue.
Possible Cause & Troubleshooting Steps:
-
Low Haspin Expression in the Xenograft Model:
-
Recommendation: Verify Haspin expression levels in your tumor model.
-
Perform Western blotting or immunohistochemistry (IHC) on tumor lysates or sections from your in vivo model to confirm Haspin protein expression.
-
Compare these levels to other models where this compound has shown efficacy (e.g., colorectal cancer models).
-
-
Rationale: The target must be present at sufficient levels for the inhibitor to be effective. While HASPIN is expressed in various breast cancer cell lines, its expression in the corresponding xenografts might differ.[2][3]
-
-
Lack of Target Inhibition at the Administered Dose:
-
Recommendation: Assess target engagement in vivo by measuring the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), the direct substrate of Haspin.
-
Collect tumor samples from treated and control animals at various time points after dosing.
-
Analyze H3T3ph levels by Western blotting or IHC. A significant reduction in H3T3ph in the treated group would confirm target engagement.
-
-
Rationale: This provides direct evidence that this compound is reaching the tumor and inhibiting its target at a functional level.
-
Issue 3: Model-Specific Resistance Mechanisms
The tumor microenvironment (TME) and intrinsic properties of the cancer cells in an in vivo setting can confer resistance that is not observed in 2D cell culture.
Possible Cause & Troubleshooting Steps:
-
Influence of the Tumor Microenvironment (TME):
-
Recommendation: Characterize the TME of your xenograft model.
-
Use IHC to analyze the presence of immune cells, fibroblasts, and vasculature.
-
The TME can create physical barriers to drug penetration or secrete factors that promote survival signals, counteracting the effect of this compound.
-
-
Rationale: The complex interplay of cancer cells with their microenvironment can significantly impact drug response.
-
-
Activation of Compensatory Signaling Pathways:
-
Recommendation: Explore combination therapies to overcome resistance.
-
Based on preclinical data, combining this compound with inhibitors of other signaling pathways has shown synergistic effects. For example:
-
-
Rationale: Cancer cells can adapt to the inhibition of one pathway by upregulating others. Combination therapy can block these escape routes.
-
Experimental Protocols
In Vivo Efficacy Study in a Colorectal Cancer Model (ApcMin/+ mice)
This protocol is adapted from a study where this compound demonstrated significant efficacy in suppressing intestinal polyp development.
-
Animal Model: ApcMin/+ mice on a C57BL/6J background.
-
Drug Formulation:
-
Store this compound (5 µg/µl) in 100% DMSO at -30°C.
-
For injection, dilute in a vehicle of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline.
-
-
Dosing and Administration:
-
Administer 50 mg/kg of this compound via intraperitoneal (i.p.) injection.
-
Treatment schedule: 5 consecutive days of injections followed by 5 days of rest, repeated for a total of 50 days.
-
-
Endpoint Analysis:
-
Monitor body weight throughout the study.
-
At the end of the study, sacrifice the mice and count the number of intestinal polyps.
-
In Vivo Efficacy Study in a Breast Cancer Xenograft Model (MDA-MB-231)
This protocol is based on a study where this compound showed limited efficacy, providing a baseline for troubleshooting.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Immunodeficient nude mice.
-
Tumor Implantation:
-
Inject 5 x 10^6 MDA-MB-231 cells orthotopically into the mammary fat pad.
-
-
Drug Formulation:
-
Prepare this compound in a vehicle solution (e.g., 10% DMSO, 20% 2-hydroxypropyl-β-cyclodextrin).
-
-
Dosing and Administration:
-
Once tumors reach an average volume of ~60 mm³, randomize mice into control and treatment groups.
-
Administer this compound at 50 mg/kg via i.p. injection.
-
Treatment schedule: 5 consecutive days of injections over a 35-day period, repeated for four cycles.
-
-
Endpoint Analysis:
-
Measure tumor volume regularly with calipers.
-
At the end of the study, excise and weigh the tumors.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 500 | |
| HeLa | Cervical Cancer | 473 | |
| MDA-MB-231 | Breast Cancer | 752 | |
| MeWo | Melanoma | 396 | |
| MDA-MB-435 | Melanoma | 611 | |
| COLO-792 | Melanoma | 497 | |
| RPMI-7951 | Melanoma | 628 |
Table 2: Summary of this compound In Vivo Efficacy in Different Cancer Models
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Intestinal Polyps | ApcMin/+ mice | 50 mg/kg, i.p., 5 days on/5 days off for 50 days | Significant inhibition of polyp development | |
| Breast Cancer | MDA-MB-231 xenograft | 50 mg/kg, i.p., 5 consecutive days, 4 cycles | No significant inhibition of tumor growth | |
| Pancreatic Cancer | BxPC-3-Luc xenograft | Not specified | Significant suppression of tumor growth | |
| Colorectal Cancer | HCT-116 xenograft | 50 mg/kg, i.p., 5 consecutive days, 2 cycles | Inhibition of tumor growth |
Visualizations
Signaling Pathway of Haspin Kinase
Caption: Haspin kinase signaling pathway and its inhibition by this compound.
Troubleshooting Workflow for Limited In Vivo Efficacy
Caption: A logical workflow for troubleshooting limited in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound work in some in vivo models but not others?
A1: The discrepancy in in vivo efficacy is likely multifactorial. Potential reasons include:
-
Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound may vary significantly between different animal strains or even with different tumor models in the same strain.
-
Tumor Microenvironment (TME): The TME of a resistant tumor model, such as certain breast cancer xenografts, may present a more significant barrier to drug penetration or may have a higher prevalence of pro-survival signaling that counteracts the drug's effect.
-
Target Expression Levels: While Haspin is broadly expressed, its levels may vary between tumor types, and this could influence sensitivity to inhibition.
Q2: What is the recommended starting dose for in vivo studies with this compound?
A2: Based on published studies, doses ranging from 20 mg/kg to 50 mg/kg administered intraperitoneally have been used. For a new model, it is advisable to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and to assess target engagement at different dose levels.
Q3: Are there known resistance mechanisms to Haspin inhibitors?
A3: While specific resistance mechanisms to this compound are not well-documented, general mechanisms of resistance to kinase inhibitors may apply. These can include:
-
Upregulation of drug efflux pumps.
-
Activation of parallel or downstream signaling pathways that bypass the need for Haspin activity.
-
Mutations in the Haspin kinase domain that prevent drug binding (though this is less likely in a preclinical setting with a stable cell line).
Q4: What combination therapies have shown promise with this compound?
A4: Preclinical studies have shown synergistic or enhanced anti-tumor effects when this compound is combined with:
-
MEK inhibitors in melanoma models.
-
mTOR inhibitors in KRAS-mutant cancers.
-
Aurora kinase inhibitors in breast cancer cell lines. These combinations suggest that targeting multiple nodes in cell cycle regulation and proliferation pathways may be an effective strategy to overcome resistance.
References
- 1. HASPIN kinase inhibitor this compound suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of HASPIN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor this compound in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges [mdpi.com]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of CHR-6494 in cellular assays.
This technical support guide provides troubleshooting information and frequently asked questions regarding the potential off-target effects of CHR-6494 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective inhibitor of Haspin kinase, with an IC50 of 2 nM.[1][2] Its primary on-target effect is the inhibition of Haspin-mediated phosphorylation of Histone H3 at threonine 3 (H3T3p), a critical event for proper chromosome alignment and segregation during mitosis.[3][4]
Q2: Are there any known off-target effects of this compound?
A2: While this compound is highly selective for Haspin kinase, some moderate off-target activity has been observed at higher concentrations. A screening against a panel of 27 kinases showed some inhibition of other kinases at a concentration of 100 nM. Researchers should be aware of these potential off-target effects, especially when using high concentrations of the inhibitor.
Q3: What are the expected phenotypic effects of this compound in cancer cell lines?
A3: The primary consequence of Haspin inhibition by this compound is mitotic catastrophe. This leads to several observable downstream effects in cellular assays, including:
-
Anti-proliferative effects: this compound inhibits the growth of a wide range of cancer cell lines in a dose-dependent manner.
-
G2/M cell cycle arrest: Inhibition of H3T3 phosphorylation disrupts mitotic progression, causing cells to arrest in the G2/M phase of the cell cycle.
-
Induction of apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis. This can be observed by an increase in caspase 3/7 activity and the appearance of apoptotic markers like cleaved PARP.
-
Abnormal spindle and centrosome morphology: Cells treated with this compound often display mitotic spindles with abnormal morphology and centrosome amplification.
Q4: Why am I observing G2/M arrest in my cell cycle analysis?
A4: G2/M arrest is the expected outcome of effective Haspin kinase inhibition by this compound. Haspin's role in phosphorylating Histone H3 at Threonine 3 is essential for the proper recruitment of the chromosome passenger complex, which ensures correct chromosome alignment at the metaphase plate. By inhibiting this process, this compound activates the spindle assembly checkpoint, leading to a delay in mitotic progression and an accumulation of cells in the G2/M phase.
Troubleshooting Guides
Issue 1: The observed IC50 value in my cell line is significantly different from published data.
-
Possible Cause 1: Cell line variability. Different cell lines exhibit varying sensitivity to this compound. Factors such as the cell line's doubling time and underlying genetic mutations can influence its response. For instance, IC50 values have been reported to range from approximately 400 nM to over 1 µM in different cancer cell lines.
-
Troubleshooting Step 1: Verify the identity of your cell line through short tandem repeat (STR) profiling.
-
Troubleshooting Step 2: Perform a dose-response curve over a wide range of concentrations to accurately determine the IC50 in your specific cell line.
-
Possible Cause 2: Experimental conditions. Assay parameters such as cell seeding density, treatment duration, and the specific viability assay used (e.g., XTT, Crystal Violet) can affect the apparent IC50.
-
Troubleshooting Step 3: Standardize your experimental protocol. Ensure consistent cell numbers and a treatment duration of at least 72 hours, as this is commonly reported in the literature.
Issue 2: I am not observing a significant increase in apoptosis after this compound treatment.
-
Possible Cause 1: Insufficient concentration or treatment time. The induction of apoptosis is both dose- and time-dependent.
-
Troubleshooting Step 1: Increase the concentration of this compound. Concentrations of 300 nM to 600 nM have been shown to effectively induce apoptosis in melanoma cell lines.
-
Troubleshooting Step 2: Extend the treatment duration. Apoptotic effects are typically measured after 72 hours of treatment.
-
Possible Cause 2: Cell-line specific resistance. Some cell lines may have intrinsic resistance mechanisms that prevent the induction of apoptosis.
-
Troubleshooting Step 3: Confirm target engagement by assessing the phosphorylation status of Histone H3 at Threonine 3 (H3T3p) via Western blot. A decrease in H3T3p indicates that this compound is inhibiting Haspin as expected.
-
Troubleshooting Step 4: Consider using a more sensitive apoptosis detection method, such as a Caspase-Glo 3/7 assay, in addition to Annexin V staining.
Issue 3: Western blot analysis does not show a decrease in Histone H3 Threonine 3 phosphorylation (H3T3p).
-
Possible Cause 1: Sub-optimal antibody or protocol.
-
Troubleshooting Step 1: Validate your anti-H3T3p antibody using a positive control (e.g., lysate from mitotic-arrested cells) and a negative control.
-
Troubleshooting Step 2: Optimize your Western blot protocol, including lysis buffer composition and antibody concentrations.
-
Possible Cause 2: Inactive compound.
-
Troubleshooting Step 3: Ensure the proper storage of this compound (typically at -20°C) and use freshly prepared solutions in DMSO.
-
Troubleshooting Step 4: Test a fresh vial of the compound to rule out degradation.
Data Presentation
Table 1: Off-Target Kinase Inhibition Profile of this compound
| Kinase | Percent Inhibition at 100 nM |
| TrkA | 58% |
| GSK-3β | 48% |
| PIM1 | 36% |
| Cdk1/B | 34% |
| Cdk2/A | 33% |
| Data from a panel of 27 kinases. |
Table 2: Anti-proliferative Activity (IC50) of this compound in Various Human Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Cancer | 500 |
| HeLa | Cervical Cancer | 473 |
| MDA-MB-231 | Breast Cancer | 752 - 757.1 |
| Wi-38 | Normal Lung Fibroblast | 1059 |
| COLO-792 | Melanoma | 497 |
| RPMI-7951 | Melanoma | 628 |
| MeWo | Melanoma | 396 |
| SKBR3 | Breast Cancer | 1530 |
| MCF7 | Breast Cancer | 900.4 |
| BxPC-3-Luc | Pancreatic Cancer | 849 |
| OS-RC-2 | Renal Cancer | 1102 |
| Data compiled from multiple sources. |
Mandatory Visualizations
Caption: Haspin kinase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound effects in vitro.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
Experimental Protocols
1. Cell Viability Assay (XTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add the XTT reagent to each well and incubate for 4 hours.
-
Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot for Histone H3T3 Phosphorylation
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 15% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 (Thr3) overnight at 4°C. Use an antibody for total Histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
Technical Support Center: Investigating Resistance to CHR-6494
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and understanding potential mechanisms of resistance to the Haspin kinase inhibitor, CHR-6494. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific experimental problems that may suggest resistance to this compound and provides systematic steps to identify the underlying cause.
Problem 1: Reduced or no inhibition of cell proliferation observed after this compound treatment.
-
Question: My cell line, which was previously sensitive to this compound, is now showing reduced sensitivity or is no longer responding to the treatment. What are the possible reasons?
Answer: This could be due to several factors ranging from experimental variables to the development of true biological resistance. Here’s a step-by-step troubleshooting approach:
-
Verify Compound Integrity and Concentration:
-
Is the this compound stock solution fresh and properly stored? this compound in DMSO should be stored at -20°C or -80°C to avoid degradation.[1] Prepare fresh dilutions for each experiment from a validated stock.
-
Has the final concentration of the solvent (e.g., DMSO) been kept constant and at a non-toxic level across all wells? High solvent concentrations can affect cell viability and mask the inhibitor's effect.
-
-
Confirm Cell Line Health and Identity:
-
Has the cell line been recently authenticated? Cell line misidentification or cross-contamination is a common issue.
-
Are the cells within a consistent and low passage number? Prolonged culturing can lead to genetic drift and altered phenotypes.
-
Is there any evidence of contamination (e.g., mycoplasma)? Contamination can significantly alter cellular responses to drugs.
-
-
Evaluate On-Target Effect:
-
Are you observing a decrease in the phosphorylation of Histone H3 at Threonine 3 (H3T3ph)? This is the direct downstream target of Haspin kinase.[2][3] A lack of reduction in H3T3ph upon this compound treatment would strongly suggest a resistance mechanism. Perform a western blot to assess H3T3ph levels.
-
-
Consider Acquired Resistance:
-
If the above factors have been ruled out, your cells may have developed acquired resistance. This can occur through various mechanisms common to kinase inhibitors, such as:
-
Target Modification: Mutations in the GSG2 gene (encoding Haspin) that prevent this compound binding.
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways that compensate for Haspin inhibition.
-
Drug Efflux: Increased expression of drug efflux pumps that remove this compound from the cell.
-
-
-
Problem 2: Inconsistent IC50 values for this compound across experiments.
-
Question: I am getting variable IC50 values for this compound in my cell viability assays. How can I improve consistency?
Answer: Inconsistent IC50 values are often due to variations in experimental conditions.
-
Standardize Cell Seeding Density: Ensure the same number of cells are seeded in each well for every experiment. Cell density can influence drug response.
-
Consistent Incubation Times: The duration of drug exposure should be kept constant.
-
Assay-Specific Considerations: The type of viability assay used (e.g., MTT, XTT, CellTiter-Glo) can yield different IC50 values. Use the same assay consistently.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If possible, maintain a consistent batch and concentration of FBS.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Haspin kinase, with an in vitro IC50 of 2 nM.[1] Haspin is a serine/threonine kinase that phosphorylates Histone H3 at threonine 3 (H3T3ph) during mitosis.[3] This phosphorylation is crucial for the proper alignment of chromosomes at the metaphase plate. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic defects, G2/M cell cycle arrest, and ultimately apoptosis in cancer cells.
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific acquired resistance mechanisms to this compound have not been extensively documented in the literature, based on known mechanisms of resistance to other kinase inhibitors, potential mechanisms include:
-
On-Target Alterations:
-
Mutations in the Haspin Kinase Domain: Specific point mutations in the ATP-binding pocket of Haspin could reduce the binding affinity of this compound without significantly affecting the kinase's catalytic activity.
-
Haspin (GSG2) Gene Amplification: Increased copy number of the GSG2 gene could lead to overexpression of the Haspin protein, requiring higher concentrations of this compound to achieve the same level of inhibition.
-
-
Activation of Bypass Signaling Pathways:
-
Cells may upregulate or activate alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of Haspin inhibition. For example, pathways that regulate mitosis independently of the Haspin-Aurora B axis could be involved.
-
-
Increased Drug Efflux:
-
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
-
Altered Cell Cycle Checkpoints:
-
Defects in the G2/M checkpoint machinery may allow cells to bypass the mitotic arrest induced by this compound, leading to genomic instability and continued proliferation.
-
Q3: Can this compound be effective in cell lines that are resistant to other cancer therapies?
A3: Yes, there is evidence to suggest that this compound can be effective in cancer cells that have developed resistance to other targeted therapies. For example, studies have shown that this compound can induce growth inhibition and apoptosis in melanoma cell lines that are resistant to MEK inhibitors. This suggests that the mechanism of action of this compound is distinct from that of MEK inhibitors and that cross-resistance may not be a significant issue. Another Haspin inhibitor, CX-6258, has shown activity against melanoma cell lines resistant to RAF/MEK inhibitors.
Q4: Are there known off-target effects of this compound that could be misinterpreted as resistance?
A4: While this compound is considered a potent Haspin inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations. One study noted that another Haspin inhibitor, 5-iodotubercidin (5-ITu), has off-target effects. If you observe unexpected phenotypes that are not consistent with the known functions of Haspin, it is advisable to validate your findings using a secondary, structurally distinct Haspin inhibitor or through genetic approaches such as siRNA-mediated knockdown of Haspin.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound in various cancer cell lines.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | ~500 | |
| HeLa | Cervical Cancer | ~473 | |
| MDA-MB-231 | Breast Cancer | 757.1 | |
| MCF7 | Breast Cancer | 900.4 | |
| SKBR3 | Breast Cancer | 1530 | |
| COLO-792 | Melanoma | 497 | |
| RPMI-7951 | Melanoma | 628 | |
| BxPC-3-Luc | Pancreatic Cancer | 849 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous dose escalation.
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initiate continuous treatment by culturing the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor cell growth and viability. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Gradually increase the concentration of this compound in the culture medium once the cells have adapted and are proliferating at a steady rate. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat the dose escalation process over several months.
-
Periodically assess the IC50 of the treated cell population to monitor the development of resistance.
-
Isolate and expand single-cell clones from the resistant population to establish stable resistant cell lines.
-
Characterize the resistant phenotype by comparing the IC50 of the resistant clones to the parental cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.
Protocol 2: Western Blot for H3T3 Phosphorylation
This protocol details the detection of the direct downstream target of Haspin kinase.
-
Cell Lysis:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phospho-H3T3 signal to total Histone H3 or a loading control like GAPDH or β-actin.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for generating resistant cell lines.
Caption: Decision tree for troubleshooting reduced this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CHR-6494 Dosage and Toxicity Optimization in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of the Haspin kinase inhibitor, CHR-6494, to minimize toxicity in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific small-molecule inhibitor of Haspin kinase, with an IC50 of 2 nM.[1][2] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). This phosphorylation event is essential for proper chromosome alignment and segregation during cell division. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic catastrophe, cell cycle arrest in the G2/M phase, and ultimately apoptosis in cancer cells.[2][3][4]
Q2: What are the reported in vivo dosages of this compound in mouse models?
A2: Several studies have reported the use of this compound in mouse xenograft models for various cancers. The administered dosages have ranged from 20 mg/kg to 50 mg/kg, typically administered via intraperitoneal (i.p.) injection. The treatment schedules have varied, often involving cycles of consecutive daily injections followed by a rest period.
Q3: What are the observed toxicity and side effects of this compound in animal models?
A3: At the reported therapeutic doses, this compound has been generally well-tolerated in mice. Studies have reported no obvious changes in body weight in nude mice bearing HCT-116 human colorectal cancer cells treated with 50 mg/kg of this compound. Similarly, a study on a pancreatic cancer xenograft model using 50 mg/kg of this compound did not report significant toxicity. In a study on ApcMin/+ mice, a model for familial colon tumors, intraperitoneal administration of this compound for 50 days significantly suppressed intestinal polyp development and recovered body weight, suggesting a lack of overt toxicity. However, it is crucial to note that comprehensive toxicology studies may not have been the primary focus of these efficacy-driven experiments. Researchers should always conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Q4: Are there any known compensatory mechanisms that might affect this compound efficacy and toxicity?
A4: There is some evidence to suggest the existence of compensatory mechanisms. For instance, in a breast cancer xenograft model, this compound failed to inhibit tumor growth in vivo, and it was hypothesized that other kinases, such as vaccinia-related kinase 1 (VRK1), might compensate for the loss of Haspin function. VRK1 can also phosphorylate histone H3 at threonine 3. This potential for functional redundancy could influence both the efficacy and the toxicity profile of this compound and should be considered when interpreting results.
Troubleshooting Guide
Issue: Higher than expected toxicity or animal morbidity is observed at a previously reported "safe" dosage.
-
Possible Cause 1: Vehicle Formulation. The vehicle used to dissolve and administer this compound can contribute to toxicity. For example, DMSO is often used for initial solubilization, but high concentrations can be toxic when administered in vivo.
-
Troubleshooting Step: Carefully review the vehicle composition and concentration. Consider alternative, less toxic vehicles or reducing the concentration of potentially toxic components. A common vehicle for in vivo administration of this compound is a solution containing 10% DMEM and 20% 2-hydroxypropyl-cyclodextrin.
-
-
Possible Cause 2: Animal Strain and Health Status. The genetic background, age, and overall health of the animal model can significantly influence its susceptibility to drug toxicity.
-
Troubleshooting Step: Ensure that the animal strain and health status match those reported in the literature. If using a different strain, it is essential to perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD).
-
-
Possible Cause 3: Dosing Regimen. The frequency and duration of administration can impact the cumulative toxicity.
-
Troubleshooting Step: Consider modifying the dosing schedule. Introducing drug-free holidays (e.g., 5 days on, 2 days off) can allow for recovery and reduce cumulative toxicity while potentially maintaining efficacy.
-
Issue: Inconsistent anti-tumor efficacy is observed in a xenograft model.
-
Possible Cause 1: Drug Stability and Preparation. this compound solutions may have limited stability.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each administration. Stock solutions are typically stored at -80°C for long-term stability and -20°C for shorter periods.
-
-
Possible Cause 2: Compensatory Signaling Pathways. As mentioned in the FAQs, other kinases might compensate for Haspin inhibition.
-
Troubleshooting Step: Investigate the expression and activity of potential compensatory kinases like VRK1 in your tumor model. Combination therapy with inhibitors of these compensatory pathways could be a viable strategy.
-
-
Possible Cause 3: Insufficient Drug Exposure at the Tumor Site. The pharmacokinetic properties of this compound might lead to suboptimal concentrations within the tumor.
Data Summary
Table 1: In Vivo Dosages and Effects of this compound in Mouse Models
| Cancer Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Observed Effects on Tumor | Reported Toxicity | Reference |
| Colorectal Cancer (HCT-116) | Nude Mice | 50 mg/kg | i.p. | Two cycles of five consecutive days for 15 days | Tumor growth inhibition | No obvious body weight change | |
| Breast Cancer (MDA-MB-231) | Nude Mice | 20 mg/kg | i.p. | 15 consecutive days | Tumor volume and weight inhibition | Not specified | |
| Breast Cancer (MDA-MB-231) | Not Specified | 50 mg/kg | i.p. | Four cycles of 5 consecutive days over 35 days | No effect on tumor growth | Not specified | |
| Pancreatic Cancer (BxPC-3-Luc) | Nude Mice | 50 mg/kg | i.p. | Five cycles of five consecutive injection days and five successive non-treatment days for 4 weeks | Significant tumor growth inhibition | Not specified | |
| Familial Colon Tumor (ApcMin/+) | C57BL/6J | Not specified | i.p. | 50 days | Significant suppression of intestinal polyp development | Recovery of body weight, no special phenotypes in WT mice |
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment in a Xenograft Mouse Model
This protocol is a generalized procedure based on methodologies reported in studies with this compound.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., HCT-116, MDA-MB-231) under standard conditions.
-
Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).
-
Inject the cell suspension subcutaneously or orthotopically into the appropriate site of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. The formula (Length x Width^2) / 2 is commonly used.
-
Once tumors reach a predetermined average volume (e.g., 60-100 mm³), randomly assign mice to treatment and control groups.
-
-
This compound Preparation and Administration:
-
Prepare the this compound solution. A common vehicle is 10% DMEM/20% 2-hydroxypropyl-cyclodextrin.
-
Administer this compound or the vehicle control to the respective groups via intraperitoneal injection at the desired dosage (e.g., 20 mg/kg or 50 mg/kg).
-
Follow the predetermined treatment schedule (e.g., daily for 5 days, followed by a 2-day break, for a total of 4 cycles).
-
-
Toxicity and Efficacy Monitoring:
-
Monitor the body weight of the mice regularly as an indicator of general health and toxicity.
-
Continue to measure tumor volumes throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Collect tumors and other organs (e.g., liver, kidney, lung) for further analysis, such as histology (H&E staining) to assess for toxicity, or western blotting to confirm target engagement (e.g., reduction in p-H3T3).
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the Haspin kinase signaling pathway.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
How to address variability in IC50 values of CHR-6494 across different cell lines.
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the variability in half-maximal inhibitory concentration (IC50) values of CHR-6494 observed across different cell lines. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this resource aims to enhance the reproducibility and accuracy of in vitro studies involving this potent Haspin kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing different IC50 values for this compound in our cancer cell lines compared to published data. What are the common causes for this discrepancy?
A1: Discrepancies in IC50 values are a common challenge in preclinical drug evaluation. Several factors can contribute to this variability:
-
Cell Line-Specific Biology: Different cell lines, even from the same cancer type, possess unique genetic and phenotypic characteristics. This includes variations in the expression levels of the drug target (Haspin kinase), differences in cell proliferation rates, and the activity of drug efflux pumps that can alter intracellular drug concentrations.
-
Assay Methodology: The type of cell viability or cytotoxicity assay used can significantly influence the IC50 value. Assays like MTT, XTT, and crystal violet measure different cellular endpoints (metabolic activity vs. cell number) and can yield different results.[1]
-
Experimental Conditions: Minor variations in experimental protocols can lead to significant differences in IC50 values. Key parameters include cell seeding density, the duration of drug exposure, and the concentration of serum in the culture medium.[2][3]
-
Compound Quality: The purity and stability of the this compound compound are critical. Impurities or degradation of the compound can lead to inaccurate potency measurements.
Q2: How does the mechanism of action of this compound contribute to variability in IC50 values?
A2: this compound is a potent inhibitor of Haspin kinase, an enzyme that phosphorylates histone H3 at threonine 3 (H3T3P).[4][5] This phosphorylation is a critical step for the proper alignment of chromosomes during mitosis. Inhibition of Haspin by this compound leads to mitotic catastrophe and subsequent cell death. The cellular response to mitotic arrest can vary significantly between cell lines, depending on the status of their cell cycle checkpoints and apoptotic pathways. This inherent biological difference in response to the drug's mechanism is a major driver of IC50 variability.
Q3: Our cell-based assays with this compound show poor reproducibility between experiments. How can we improve consistency?
A3: Improving the consistency of cell-based assays requires careful standardization of your experimental workflow. Here are some key recommendations:
-
Standardize Cell Culture Practices: Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the time of the experiment.
-
Optimize Assay Parameters: Carefully optimize and standardize cell seeding density, drug incubation time, and the concentration of reagents like MTT or XTT.
-
Implement Quality Control Measures: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. Perform routine checks for mycoplasma contamination.
-
Control for Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in all wells (including controls) is consistent and non-toxic to the cells.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to IC50 variability for this compound.
Issue 1: Inconsistent IC50 Values Across Replicate Experiments
| Potential Cause | Troubleshooting Step |
| Variable Cell Health or Passage Number | Use cells from a consistent passage number range. Monitor cell morphology and doubling time to ensure consistency. |
| Inconsistent Cell Seeding Density | Use a hemocytometer or an automated cell counter for accurate cell counting. Ensure even cell distribution in multi-well plates. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. |
Issue 2: IC50 Values Differ Significantly from Published Literature
| Potential Cause | Troubleshooting Step |
| Different Cell Line Subtype or Strain | Verify the source and characteristics of your cell line. Different subtypes of the same cancer can have varied sensitivities. |
| Different Assay Method Used | Compare your assay protocol (e.g., MTT, crystal violet) with the one used in the publication. Different assays measure different biological endpoints. |
| Variation in Assay Duration | The length of drug exposure can significantly impact IC50 values. Ensure your incubation time matches the cited literature. |
| Compound Purity and Handling | Verify the purity of your this compound stock. Improper storage can lead to degradation. |
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. This highlights the inherent variability and provides a reference for researchers.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| MeWo | Melanoma | 396 | Crystal Violet | |
| MDA-MB-435 | Melanoma | 611 | Crystal Violet | |
| COLO-792 | Melanoma | 497 | Crystal Violet | |
| RPMI-7951 | Melanoma | 628 | Crystal Violet | |
| MDA-MB-231 | Breast Cancer | 757.1 | XTT Assay | |
| MCF7 | Breast Cancer | 900.4 | XTT Assay | |
| SKBR3 | Breast Cancer | 1530 | XTT Assay | |
| MCF10A | Normal Breast Epithelial | 547 | XTT Assay | |
| HCT-116 | Colon Cancer | 500 | Not Specified | |
| HeLa | Cervical Cancer | 473 | Not Specified |
Experimental Protocols
To ensure consistency and reproducibility, detailed methodologies for common assays used to determine the IC50 of this compound are provided below.
Crystal Violet Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 72 hours.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Solubilization: Wash the plate with water to remove excess stain and allow it to air dry. Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Calculation: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the crystal violet assay (Steps 1 and 2).
-
Reagent Addition: After the 72-hour incubation, add the XTT reagent (sodium 3´-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 as described above.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
Strategies to mitigate compensatory mechanisms that reduce CHR-6494 effectiveness.
Welcome to the technical support center for CHR-6494, a potent Haspin kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand potential mechanisms that may reduce the effectiveness of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of Haspin kinase with an IC50 of 2 nM.[1] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating Histone H3 at Threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic catastrophe, G2/M cell-cycle arrest, and ultimately apoptosis in cancer cells.[2][3]
Q2: I'm observing reduced this compound effectiveness in my in vivo experiments compared to in vitro results. What are the potential reasons?
A2: Discrepancies between in vitro and in vivo efficacy are not uncommon. For this compound, a key reason could be the activation of compensatory signaling pathways in the more complex in vivo environment. Two potential mechanisms to investigate are:
-
Upregulation of the MAPK/ERK pathway: There is strong evidence suggesting that cancer cells can compensate for Haspin inhibition by activating the Mitogen-Activated Protein Kinase (MAPK) pathway. This is supported by the observed synergistic anti-tumor effects when this compound is combined with MEK inhibitors.[2][4]
-
Compensatory phosphorylation by other kinases: It has been proposed that other kinases, such as Vaccinia-Related Kinase 1 (VRK1), may be able to phosphorylate Histone H3 at Threonine 3, thereby compensating for the loss of Haspin activity. However, the evidence for VRK1's direct compensatory role in mitosis is currently debated in the scientific literature.
Q3: Is there evidence that VRK1 can compensate for this compound-mediated Haspin inhibition?
A3: The role of VRK1 as a direct compensatory kinase for Haspin is an area of active research with some conflicting findings. While some studies suggest that VRK1 can phosphorylate Histone H3 at Threonine 3, other reports indicate that Haspin is the primary kinase responsible for this modification during mitosis. Therefore, while it is a plausible hypothesis for reduced this compound effectiveness, it is crucial to experimentally validate the potential involvement of VRK1 in your specific model system.
Q4: How can I overcome potential resistance to this compound in my experiments?
A4: Based on current research, a promising strategy to enhance the effectiveness of this compound is to use it in combination with inhibitors of the MAPK pathway, such as MEK inhibitors (e.g., Trametinib). This combination has been shown to have a synergistic effect in suppressing cancer cell growth and promoting apoptosis, even in cell lines resistant to MEK inhibitors alone.
Troubleshooting Guides
Issue 1: Reduced than expected efficacy of this compound in vitro.
This guide will help you investigate if the MAPK pathway is being activated as a compensatory mechanism in your cell line upon this compound treatment.
Experimental Workflow:
Detailed Experimental Protocol: Western Blot for p-ERK and Total ERK
This protocol is adapted from standard Western blot procedures to specifically assess the phosphorylation status of ERK1/2 (p44/p42 MAPK), a key downstream effector of the MAPK pathway.
-
Cell Seeding and Treatment:
-
Seed your cancer cell line of interest in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 5 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK antibody and re-probed for total ERK1/2.
-
Incubate the membrane in a stripping buffer, wash, re-block, and repeat the immunoblotting steps using an antibody for total ERK.
-
Data Interpretation:
| Observation | Potential Interpretation | Recommended Next Steps |
| Increased p-ERK/Total ERK ratio with this compound treatment | Compensatory activation of the MAPK pathway is likely occurring. | Consider combination treatment with a MEK inhibitor. |
| No significant change in p-ERK/Total ERK ratio | The MAPK pathway may not be the primary compensatory mechanism in your model. | Investigate other potential resistance mechanisms (e.g., VRK1 activity). |
Issue 2: Investigating VRK1 as a potential compensatory kinase.
This guide provides a workflow to assess whether VRK1 activity is compensating for Haspin inhibition by this compound.
Signaling Pathway:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor this compound in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assay considerations for accurate CHR-6494 activity measurement.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the accurate measurement of CHR-6494 activity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of haspin kinase.[1][2] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[3][4] This phosphorylation event is essential for the proper alignment of chromosomes during cell division. By inhibiting haspin, this compound prevents the phosphorylation of H3T3, leading to mitotic catastrophe, G2/M phase cell cycle arrest, and ultimately apoptosis in cancer cells.[3]
Q2: What are the primary cellular readouts to measure this compound activity?
The primary readouts for this compound activity can be categorized into three main areas:
-
Direct Target Engagement: Measuring the phosphorylation status of histone H3 at threonine 3 (p-H3T3) is the most direct way to assess this compound's engagement with its target, haspin kinase. A decrease in p-H3T3 levels indicates successful inhibition.
-
Cellular Phenotype: The phenotypic consequences of haspin inhibition include a halt in cell proliferation and cell cycle arrest at the G2/M phase.
-
Downstream Effects: The ultimate result of the mitotic catastrophe induced by this compound is programmed cell death, or apoptosis.
Q3: Which cell lines are sensitive to this compound?
This compound has demonstrated anti-proliferative effects in a variety of cancer cell lines, including but not limited to cervical, colon, breast, and melanoma cancer cells. IC50 values can, however, vary between cell lines.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, it is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values from cell viability assays. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can significantly impact the final readout. 2. Cell passage number: Cells at high passage numbers may exhibit altered growth rates and drug sensitivity. 3. Variability in drug concentration: Inaccurate serial dilutions can lead to inconsistent results. 4. Edge effects in multi-well plates: Evaporation from wells on the plate's perimeter can concentrate the drug and affect cell growth. | 1. Optimize and standardize cell seeding density. Use a cell counter for accuracy. 2. Use cells within a consistent and low passage number range. 3. Prepare fresh serial dilutions for each experiment. Calibrate pipettes regularly. 4. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. |
| No significant decrease in cell viability after this compound treatment. | 1. Inactive compound: The compound may have degraded due to improper storage or handling. 2. Low compound concentration: The concentrations used may be too low to elicit a response in the chosen cell line. 3. Resistant cell line: The selected cell line may be inherently resistant to haspin inhibition. 4. Short incubation time: The duration of the treatment may be insufficient to induce cell death. | 1. Purchase a new vial of the compound and prepare a fresh stock solution. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Test a different cell line known to be sensitive to this compound as a positive control. 4. Increase the incubation time (e.g., from 48 to 72 hours). |
| Western blot shows no change in phospho-H3T3 levels. | 1. Ineffective cell lysis: Incomplete lysis can result in poor protein extraction. 2. Antibody issues: The primary antibody may not be specific or sensitive enough. 3. Insufficient treatment time or concentration: The drug may not have had enough time or been at a high enough concentration to inhibit the target. | 1. Use a lysis buffer appropriate for nuclear proteins and ensure complete cell lysis. 2. Validate the antibody with a positive control (e.g., mitotic cells). Use the recommended antibody dilution and blocking conditions. 3. Perform a time-course and dose-response experiment to determine the optimal conditions for observing a decrease in p-H3T3. |
| Inconsistent results in apoptosis assays. | 1. Assay timing: Apoptosis is a dynamic process. The time point of measurement can significantly influence the results. 2. Cell confluence: Overly confluent cells can undergo spontaneous apoptosis. | 1. Conduct a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. 2. Ensure cells are in the exponential growth phase and not overly confluent when treated. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| HCT-116 | Colon Cancer | 500 | 72 hours |
| HeLa | Cervical Cancer | 473 | 72 hours |
| MDA-MB-231 | Breast Cancer | 752 | 72 hours |
| COLO-792 | Melanoma | 497 | Not Specified |
| RPMI-7951 | Melanoma | 628 | Not Specified |
| MeWo | Melanoma | 396 | Not Specified |
| MDA-MB-435 | Melanoma | 611 | Not Specified |
| MCF7 | Breast Cancer | 900.4 | 48 hours |
| SKBR3 | Breast Cancer | 1530 | 48 hours |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the duration of drug exposure.
Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 1-4 hours, or until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
-
Western Blot for Phospho-Histone H3 (Thr3)
This protocol is for assessing the direct target engagement of this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-H3T3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, re-probe the membrane with an antibody against total histone H3 or a housekeeping protein like GAPDH.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.
-
-
Cell Fixation:
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected after this compound treatment.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor this compound in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of CHR-6494 in solution for extended experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of CHR-6494 in solution for extended experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the consistent performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage of stock solutions are critical for maintaining the integrity and activity of this compound. It is highly soluble in DMSO.[1][2]
Stock Solution Preparation and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Solvent | DMSO | [1] |
| Maximum Stock Concentration | Up to 100 mM | |
| Powder Storage | Store at +4°C or -20°C for up to 3 years. | |
| Stock Solution Storage | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. | |
| Store at -20°C for up to 1-6 months. | ||
| Store at -80°C for up to 1 year. |
Q2: What is the stability of this compound in aqueous cell culture media for long-term experiments?
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Haspin kinase. Haspin kinase is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic defects, G2/M cell cycle arrest, and ultimately apoptosis in cancer cells.
Signaling Pathway
Caption: Mechanism of this compound action on the Haspin kinase pathway.
Troubleshooting Guide
This guide addresses common issues that may arise during extended experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Diminished or inconsistent effect of this compound over time. | 1. Degradation of this compound: The compound may be degrading in the cell culture medium at 37°C. 2. Cellular metabolism: Cells may be metabolizing the compound. 3. Development of resistance: The cell population may be developing resistance to the inhibitor. | 1. Replenish the medium: For experiments lasting longer than 72 hours, change the medium and add freshly diluted this compound every 48-72 hours. 2. Verify stock solution integrity: Ensure stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh aliquots if in doubt. 3. Assess stability: Perform a stability assay to determine the half-life of this compound in your specific experimental conditions (see protocol below). 4. Monitor for resistance: If resistance is suspected, consider using a higher concentration or a combination therapy approach. |
| Precipitation observed after adding this compound to cell culture medium. | 1. Poor aqueous solubility: While soluble in DMSO, this compound is insoluble in water. The final concentration in the medium may exceed its solubility limit. 2. "Solvent shock": Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate. 3. Media components: Interactions with proteins or salts in the medium can reduce solubility. | 1. Optimize dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of media, mix well, and then add this to the final volume. 2. Pre-warm the media: Ensure the cell culture medium is at 37°C before adding the compound. 3. Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and solubility issues. 4. Lower the final concentration: If precipitation persists, the desired concentration may be too high. Perform a dose-response experiment to determine the optimal, soluble concentration for your cell line. |
| High variability between experimental replicates. | 1. Inconsistent compound concentration: This can be due to degradation, precipitation, or inaccurate pipetting. 2. Variations in cell culture: Differences in cell density, passage number, or confluency can affect the cellular response. | 1. Follow best practices for compound handling: Prepare fresh dilutions for each experiment, ensure complete dissolution, and use calibrated pipettes. 2. Standardize cell culture procedures: Use cells within a consistent passage number range, seed at a uniform density, and treat at a consistent confluency. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium and conditions. The principle of this assay is to incubate the compound in the medium at 37°C and measure its concentration at various time points using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
Experimental Workflow:
References
Validation & Comparative
CHR-6494 vs. 5-ITu: A Comparative Analysis of Haspin Inhibition for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the haspin inhibitors CHR-6494 and 5-ITu, with supporting experimental data and protocols.
In the landscape of mitotic kinase inhibitors, haspin kinase has emerged as a promising target for anti-cancer therapies. Its pivotal role in orchestrating chromosome alignment and segregation during mitosis makes it an attractive point of intervention. This guide provides a comparative analysis of two notable haspin inhibitors: this compound and 5-Iodotubercidin (5-ITu). We will delve into their inhibitory potency, cellular effects, and selectivity, supported by quantitative data and detailed experimental methodologies.
Performance Comparison at a Glance
This compound stands out as a highly potent and selective inhibitor of haspin kinase. In contrast, while 5-ITu also demonstrates potent haspin inhibition, it is known to have off-target effects, which can complicate the interpretation of experimental results.
| Parameter | This compound | 5-ITu |
| In Vitro Haspin IC50 | 2 nM[1][2] | 5-9 nM[3] |
| Cellular IC50 (HCT-116) | 500 nM[1] | Not directly reported in comparative studies |
| Cellular IC50 (HeLa) | 473 nM | Not directly reported in comparative studies |
| Cellular IC50 (MDA-MB-231) | 752 nM | Not directly reported in comparative studies |
| Known Off-Target Effects | Moderate selectivity over a panel of 27 kinases | Yes, including adenosine kinase and other kinases |
Delving into the Data: A Head-to-Head Comparison
This compound exhibits exceptional potency against haspin kinase in biochemical assays, with a reported IC50 of 2 nM. This high potency translates to effective inhibition of haspin's downstream target, histone H3, at threonine 3 (H3T3) within cellular contexts. The anti-proliferative effects of this compound have been demonstrated across a range of cancer cell lines, with IC50 values in the nanomolar range. For instance, the IC50 values for HCT-116, HeLa, and MDA-MB-231 cells are 500 nM, 473 nM, and 752 nM, respectively. Furthermore, studies in melanoma cell lines have shown IC50 values ranging from 396 nM to 1229 nM.
5-Iodotubercidin (5-ITu) is also a potent inhibitor of haspin, with a reported in vitro IC50 in the range of 5-9 nM. It has been widely used as a chemical probe to investigate haspin function. However, a significant consideration for researchers using 5-ITu is its known off-target activity. Originally identified as an adenosine kinase inhibitor, 5-ITu has been shown to affect other kinases, which can lead to cellular effects independent of haspin inhibition. This lack of high specificity can complicate the attribution of observed phenotypes solely to the inhibition of haspin.
In terms of selectivity, this compound has been profiled against a panel of 27 kinases and demonstrated moderate selectivity. While not entirely specific, its profile appears more favorable than that of 5-ITu for studies aiming to specifically dissect the role of haspin. The off-target effects of 5-ITu have been noted in studies where the cellular phenotypes observed with the inhibitor were distinct from those seen with genetic knockdown of haspin.
Visualizing the Mechanism: Haspin Signaling and Inhibition
To understand the impact of these inhibitors, it is crucial to visualize the haspin signaling pathway and the experimental approaches used to study them.
Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, leading to the recruitment of the CPC and proper chromosome segregation.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the comparative analysis of haspin inhibitors like this compound and 5-ITu.
Caption: A general workflow for characterizing and comparing haspin kinase inhibitors, from in vitro potency to cellular effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the evaluation of haspin inhibitors.
In Vitro Haspin Kinase Assay (Radiometric)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against haspin kinase.
Materials:
-
Recombinant human haspin kinase
-
Histone H3 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, 5-ITu) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, recombinant haspin kinase, and histone H3 peptide substrate.
-
Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (XTT)
This protocol outlines the steps for assessing the effect of haspin inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa)
-
Cell culture medium
-
96-well plates
-
Test compounds (this compound, 5-ITu) dissolved in DMSO
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron-coupling reagent (e.g., PMS - phenazine methosulfate)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (or DMSO as a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the XTT to a colored formazan product.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the cellular IC50 value.
Conclusion
Both this compound and 5-ITu are potent inhibitors of haspin kinase. However, for researchers aiming to specifically probe the function of haspin, this compound presents a more advantageous tool due to its higher in vitro potency and more favorable selectivity profile. The known off-target effects of 5-ITu necessitate careful experimental design and interpretation, often requiring complementary approaches such as genetic knockdown to validate findings. The provided data and protocols serve as a valuable resource for the scientific community in the ongoing investigation of haspin kinase as a therapeutic target.
References
A Head-to-Head Comparison of CHR-6494 and CX-6258: Potent Inhibitors of Mitotic and Pro-Survival Kinases
In the landscape of targeted cancer therapy, small molecule inhibitors of protein kinases have emerged as a cornerstone of precision medicine. This guide provides a comprehensive comparison of two such inhibitors: CHR-6494, a potent and specific inhibitor of haspin kinase, and CX-6258, originally developed as a pan-Pim kinase inhibitor but later identified as a potent haspin inhibitor as well. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their biochemical and cellular activities, selectivity, and the signaling pathways they modulate.
Introduction to this compound and CX-6258
This compound is a first-in-class small molecule inhibitor that specifically targets haspin (Histone H3 associated protein serine/threonine kinase), a key regulator of mitosis.[1] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[2] This phosphorylation event is crucial for the proper alignment of chromosomes during metaphase.[2] By inhibiting haspin, this compound disrupts this process, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[2]
CX-6258 was initially identified as a potent, selective, and orally bioavailable pan-Pim kinase inhibitor, targeting all three isoforms (Pim-1, Pim-2, and Pim-3).[3] The Pim kinases are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis by phosphorylating downstream targets such as the pro-apoptotic protein Bad and the translation regulator 4E-BP1. Importantly, subsequent research, including unbiased kinase profiling, revealed that CX-6258 is also a potent inhibitor of haspin kinase, with an IC50 in the nanomolar range. This dual activity against both Pim and haspin kinases makes CX-6258 a unique tool for studying the interplay between these signaling pathways in cancer.
Biochemical Activity and Selectivity
A direct comparison of the biochemical potency and selectivity of this compound and CX-6258 is crucial for understanding their distinct and overlapping mechanisms of action.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target(s) of Note | IC50 (nM) |
| This compound | Haspin | 2 | - | - |
| CX-6258 | Pim-1 | 5 | Haspin | ~10 |
| Pim-2 | 25 | Flt-3 | 134 | |
| Pim-3 | 16 |
This compound is a highly potent inhibitor of haspin, with a reported IC50 of 2 nM. While a comprehensive kinase selectivity profile across the entire kinome is not publicly available, initial screenings against a limited panel of kinases suggested moderate selectivity.
CX-6258 exhibits potent inhibition of all three Pim kinase isoforms with IC50 values of 5 nM, 25 nM, and 16 nM for Pim-1, Pim-2, and Pim-3, respectively. A broader kinase screen revealed that CX-6258 also potently inhibits haspin kinase with an IC50 of approximately 10 nM. The compound shows significantly less activity against other kinases like Flt-3 (IC50 = 134 nM). This dual-targeting profile is a key differentiator from this compound.
Cellular Activity and Phenotypic Effects
The biochemical activities of this compound and CX-6258 translate into distinct and overlapping effects on cancer cells.
| Inhibitor | Cancer Cell Line | Assay | IC50 / Effect |
| This compound | HCT-116 (Colon) | Apoptosis Induction | 500 nM |
| HeLa (Cervical) | Apoptosis Induction | 473 nM | |
| MDA-MB-231 (Breast) | Apoptosis Induction | 752 nM | |
| MeWo (Melanoma) | Cell Viability | 396 nM | |
| COLO-792 (Melanoma) | Cell Viability | 497 nM | |
| RPMI-7951 (Melanoma) | Cell Viability | 628 nM | |
| CX-6258 | MV-4-11 (AML) | Antiproliferative | Most sensitive cell line (IC50 0.02-3.7 µM range) |
| PC-3 (Prostate) | Antiproliferative | 452 nM | |
| A375-S (Melanoma) | Antiproliferative (GR50) | ~200 nM | |
| A375-RMR (Melanoma) | Antiproliferative (GR50) | ~200 nM |
Both inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.
This compound induces a G2/M cell cycle arrest, consistent with its role in disrupting mitosis. This is followed by the induction of apoptosis. Studies in melanoma cell lines show IC50 values for cell viability in the range of 396 nM to 628 nM.
CX-6258 also demonstrates robust antiproliferative activity. In melanoma cell lines, including those resistant to RAF/MEK inhibitors, CX-6258 shows potent activity with a GR50 (a growth rate-corrected EC50) of approximately 200 nM. The observed cellular effects of CX-6258, such as reduced proliferation and the formation of micronuclei, have been attributed to its inhibition of haspin.
Signaling Pathways and Mechanisms of Action
The distinct and overlapping target profiles of this compound and CX-6258 result in the modulation of different signaling pathways.
Both this compound and CX-6258 inhibit haspin kinase, leading to a reduction in histone H3 threonine 3 phosphorylation. This disrupts proper chromosome alignment during mitosis, triggering a mitotic catastrophe and ultimately leading to apoptosis.
CX-6258, as a pan-Pim inhibitor, blocks the phosphorylation of pro-apoptotic proteins like Bad and the translational regulator 4E-BP1. This leads to the inhibition of cell survival and proliferation pathways. The dual inhibition of both Pim and haspin pathways by CX-6258 may offer a synergistic anti-cancer effect.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Biochemical Haspin Kinase Assay (TR-FRET)
This assay measures the phosphorylation of a biotinylated Histone H3 peptide by haspin kinase.
-
Reagents : Recombinant haspin kinase, biotinylated Histone H3 (1-21) peptide substrate, ATP, kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-H3T3 antibody and streptavidin-allophycocyanin).
-
Procedure :
-
In a 384-well plate, add the test compound (this compound or CX-6258) at various concentrations.
-
Add haspin kinase and the biotinylated H3 peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis : Calculate the ratio of the acceptor and donor fluorescence signals. Determine IC50 values by plotting the TR-FRET ratio against the inhibitor concentration.
Pan-Pim Kinase Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagents : Recombinant Pim-1, Pim-2, or Pim-3 kinase, a suitable peptide substrate (e.g., PIMtide), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure :
-
In a white 384-well plate, add the test compound (CX-6258) at various concentrations.
-
Add the Pim kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Determine IC50 values by plotting the luminescent signal against the inhibitor concentration.
Cell Viability Assay (XTT)
This colorimetric assay measures the metabolic activity of viable cells.
-
Reagents : Cancer cell lines, culture medium, XTT labeling reagent, and electron-coupling reagent.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or CX-6258 for a specified period (e.g., 72 hours).
-
Add the XTT labeling mixture to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion
This compound and CX-6258 are both potent kinase inhibitors with significant anti-cancer properties. This compound acts as a specific and highly potent inhibitor of haspin kinase, offering a targeted approach to disrupt mitosis in cancer cells. CX-6258, while initially developed as a pan-Pim kinase inhibitor, demonstrates a unique dual-inhibitory profile against both Pim and haspin kinases. This dual activity may provide a broader therapeutic window and potentially overcome certain resistance mechanisms. The choice between these two inhibitors will depend on the specific research question and the desired therapeutic strategy, with this compound offering high selectivity for haspin and CX-6258 providing a multi-targeted approach against key survival and mitotic pathways. Further investigation into the in vivo efficacy and safety profiles of these compounds is warranted to fully elucidate their therapeutic potential.
References
Validating the On-Target Effects of CHR-6494 Through Genetic Knockdown of Haspin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor CHR-6494 and genetic knockdown of its target, the haspin kinase. This analysis is supported by experimental data to validate the on-target effects of this compound.
Haspin, a serine/threonine kinase, plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is essential for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres, which in turn regulates chromosome segregation and accurate cell division.[3] Dysregulation of haspin has been implicated in various cancers, making it an attractive therapeutic target.[4]
This compound is a potent and selective small molecule inhibitor of haspin. To confirm that the cellular effects of this compound are a direct result of haspin inhibition, a crucial validation step is to compare its phenotype with that induced by genetic knockdown of haspin, typically achieved through RNA interference (RNAi). This guide summarizes the key comparative data and provides the necessary experimental framework for such validation studies.
Comparative Analysis of this compound and Haspin Knockdown
The primary mechanism to validate the on-target efficacy of this compound is to demonstrate that its application phenocopies the effects of haspin depletion. Both interventions are expected to disrupt the same cellular processes, leading to comparable downstream consequences.
Biochemical and Cellular Phenotypes
| Parameter | This compound Treatment | Haspin Knockdown (siRNA/shRNA) | Key Findings & References |
| Histone H3T3 Phosphorylation | Marked reduction in H3T3ph levels in a dose-dependent manner. | Significant decrease in H3T3ph levels. | Both methods effectively block the primary catalytic activity of haspin. |
| Mitotic Progression | Induces mitotic arrest, often characterized by an accumulation of cells in the G2/M phase of the cell cycle. | Causes a delay in mitotic progression and an increased mitotic index. | Disruption of haspin function leads to activation of the spindle assembly checkpoint. |
| Chromosome Alignment | Results in chromosome misalignment and failure of chromosomes to congress at the metaphase plate. | Leads to severe chromosome congression defects. | Demonstrates the critical role of haspin in proper chromosome segregation. |
| Sister Chromatid Cohesion | Can lead to premature loss of sister chromatid cohesion. | Causes premature separation of sister chromatids. | Highlights haspin's role in protecting centromeric cohesin. |
| Cell Viability and Apoptosis | Exhibits anti-proliferative effects and induces apoptosis in various cancer cell lines. | Suppresses cell proliferation and promotes apoptosis. | Inhibition of haspin is detrimental to the survival of cancer cells. |
| Spindle Morphology | Can lead to the formation of multipolar spindles and centrosome amplification. | Can result in spindle defects. | Points to a broader role for haspin in mitotic spindle organization. |
Inhibitor Specificity and Potency
| Compound | Target | IC50 | Cell-based IC50 (examples) |
| This compound | Haspin Kinase | 2 nM | HCT-116: ~500 nM, HeLa: ~473 nM, MDA-MB-231: ~752 nM, Melanoma cell lines: 396-1229 nM |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HeLa (cervical), HCT-116 (colon), or MDA-MB-231 (breast) are commonly used.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Haspin Knockdown:
-
siRNA Transfection: Use validated siRNAs targeting haspin and a non-targeting control siRNA. Transfect cells using a lipid-based transfection reagent according to the manufacturer's protocol.
-
shRNA Transduction: For stable knockdown, use lentiviral particles encoding shRNAs targeting haspin. Transduce cells and select for stable integrants.
-
Western Blot Analysis for H3T3 Phosphorylation
-
Cell Lysis: After treatment with this compound or haspin knockdown, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated Histone H3 at Threonine 3 (pH3T3).
-
Incubate with a primary antibody for total Histone H3 as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for Mitotic Phenotypes
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound or perform haspin knockdown.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS.
-
Staining:
-
Incubate with a primary antibody against α-tubulin to visualize the mitotic spindle.
-
Incubate with a primary antibody against γ-tubulin to visualize centrosomes.
-
Counterstain DNA with DAPI.
-
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope. Analyze for chromosome alignment, spindle morphology, and centrosome number.
Flow Cytometry for Cell Cycle Analysis
-
Cell Harvest: Harvest and wash cells after treatment.
-
Fixation: Fix cells in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Visualizing the Haspin Pathway and Experimental Logic
To better understand the biological context and the experimental approach, the following diagrams illustrate the haspin signaling pathway and the logic behind validating this compound's on-target effects.
Caption: The Haspin signaling pathway during mitosis.
Caption: Experimental logic for validating this compound on-target effects.
Conclusion
The convergence of phenotypes observed following treatment with this compound and genetic knockdown of haspin provides strong evidence for the on-target activity of this inhibitor. Both approaches lead to a hallmark reduction in histone H3 threonine 3 phosphorylation, resulting in mitotic defects such as chromosome misalignment and, ultimately, cell death. This comparative analysis is a cornerstone for preclinical studies, confirming that this compound's mechanism of action is indeed the inhibition of haspin kinase, thereby validating its potential as a targeted cancer therapeutic.
References
- 1. apexbt.com [apexbt.com]
- 2. Function of the chromosomal kinase haspin in mitosis - Jonathan Higgins [grantome.com]
- 3. A Positive Feedback Loop Involving Haspin and Aurora B Promotes CPC Accumulation at Centromeres in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
CHR-6494: A Comparative Analysis of Potency in Drug-Sensitive and Drug-Resistant Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the anti-proliferative potency of CHR-6494, a potent Haspin kinase inhibitor, in both drug-sensitive and drug-resistant cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Potency of this compound
This compound demonstrates significant efficacy across a range of cancer cell lines, including those that have developed resistance to other targeted therapies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various melanoma, breast cancer, and other cancer cell lines.
Table 1: Potency of this compound in Melanoma Cell Lines
| Cell Line | BRAF/NRAS Status | MEK Inhibitor (MEKi) Sensitivity | This compound IC50 (nM) |
| MeWo | Wild Type | Sensitive | 396 |
| MDA-MB-435 | BRAF V600E Mutant | Not Specified | 611 |
| RPMI-7951 | BRAF V600E Mutant | Resistant | 1229 |
| COLO-792 | Wild Type | Resistant | Not Specified, but responsive |
Data from a study on the anti-melanoma activities of this compound demonstrate its efficacy in both MEKi-sensitive and MEKi-resistant cell lines.
Table 2: Potency of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound IC50 (nM) |
| MDA-MB-231 | Triple-Negative | 757.1[1] |
| MCF7 | ER+, PR+, HER2- | 900.4 |
| SKBR3 | HER2+ | 1530 |
| MCF10A | Non-malignant | 547 |
This compound exhibits potent antiproliferative effects against various breast cancer cell lines in vitro.
Table 3: Potency of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 500 |
| HeLa | Cervical Cancer | 473 |
| Wi-38 | Normal Lung Fibroblast | 1059 |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 |
Mechanism of Action: Haspin Kinase Inhibition
This compound functions as a potent inhibitor of Haspin kinase, an enzyme that plays a crucial role in cell division. Haspin's primary function is to phosphorylate histone H3 at threonine 3 (H3T3), a critical step for the proper alignment of chromosomes during mitosis. By inhibiting Haspin, this compound prevents this phosphorylation event, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Caption: this compound inhibits Haspin kinase, preventing Histone H3 phosphorylation and disrupting mitosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and IC50 Determination
The anti-proliferative effects of this compound and the corresponding IC50 values were determined using cell viability assays, such as the Crystal Violet and XTT assays.
1. Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA and proteins of adherent cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 18-24 hours to allow for cell adhesion.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 72 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
-
Washing: Wash the plate multiple times with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Add a solubilizing agent (e.g., methanol or a solution of sodium citrate in ethanol) to each well to dissolve the stain.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
2. XTT Assay
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate as described for the Crystal Violet Assay.
-
Drug Treatment: Treat cells with varying concentrations of this compound and incubate.
-
Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.
-
Incubation: Add the XTT labeling mixture to each well and incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the XTT tetrazolium salt into a formazan dye.
-
Absorbance Reading: Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 660 nm.
-
IC50 Calculation: Determine the IC50 value as described for the Crystal Violet Assay.
Caption: Workflow for determining the IC50 value of this compound in cancer cell lines.
Conclusion
The presented data highlights the consistent and potent anti-proliferative activity of this compound across a variety of cancer cell lines. Notably, its effectiveness in cell lines resistant to other targeted agents, such as MEK inhibitors, suggests that this compound may offer a valuable therapeutic strategy for overcoming drug resistance. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a resource for further investigation and development of this promising anti-cancer agent.
References
Evaluating the Synergistic Anti-Cancer Effects of CHR-6494 in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome resistance. This guide provides an objective comparison of the synergistic potential of CHR-6494, a potent Haspin kinase inhibitor, with other anti-cancer agents. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows to inform further research and development.
Executive Summary
This compound is a small molecule inhibitor of Haspin kinase, an enzyme crucial for proper chromosome alignment and segregation during mitosis.[1] By inhibiting Haspin, this compound induces mitotic catastrophe and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated that the anti-tumor activity of this compound can be significantly enhanced when used in combination with other targeted therapies. This guide focuses on two such synergistic combinations:
-
This compound with MEK Inhibitors (e.g., Trametinib) in melanoma.
-
This compound with Aurora B Kinase Inhibitors (e.g., Barasertib) in head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC).
We will delve into the quantitative measures of this synergy, the experimental methods used to determine it, and the molecular rationale behind these promising combinations.
Data Presentation: Synergistic Index of this compound Combinations
The synergistic effect of drug combinations can be quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effects of this compound with Trametinib in Melanoma Cell Lines
| Cell Line | BRAF Status | IC50 of this compound (nM) | IC50 of Trametinib (nM) | Combination Index (CI) | Level of Synergy |
| MeWo | Wild-Type | 396 | 3.6 | < 1 | Synergistic |
| MDA-MB-435 | V600E Mutant | 611 | Not Specified | < 1 | Synergistic |
Data derived from studies by Han et al. (2017). The exact CI values were not numerically stated in the primary text but were consistently reported as being less than 1, indicating synergy.
Table 2: Enhanced Anti-tumor Efficacy of this compound with Aurora B Kinase Inhibitors
| Cancer Type | Cell Lines | Combination | Observed Effect | Quantitative Synergy Data |
| HNSCC | SQCCY1, HN5 | This compound + Barasertib | Enhanced reduction in cell viability compared to single agents. | Not explicitly quantified with CI values in the reviewed literature. |
| NSCLC (KRAS-mutant) | A549, H358, H460 | This compound + Barasertib | Dramatically inhibited cell viability compared to single agents. | Not explicitly quantified with CI values in the reviewed literature. |
Data derived from studies by Huang et al. (2020). The synergy was demonstrated through significantly increased cell death in combination treatments versus single-agent controls, though specific Combination Index values were not provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the synergy of this compound with other anti-cancer agents.
Cell Viability Assay (Crystal Violet Staining)
This assay is used to determine the effect of the drug combinations on the proliferation and survival of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, the partner agent (e.g., Trametinib or Barasertib), or the combination of both. Control wells are treated with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 72 hours to 5 days, depending on the cell line and experimental design.
-
Fixation: The medium is removed, and the cells are fixed with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Staining: The fixed cells are washed with PBS and then stained with a 0.5% crystal violet solution for 20 minutes.
-
Washing: The staining solution is removed, and the plates are washed with water to remove excess stain.
-
Solubilization and Quantification: The bound crystal violet is solubilized with a 10% acetic acid solution, and the absorbance is measured at a wavelength of 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Cells are seeded in white-walled 96-well plates and treated with the drug combinations as described for the cell viability assay.
-
Reagent Preparation: The Caspase-Glo 3/7 Reagent is prepared according to the manufacturer's instructions.
-
Lysis and Caspase Activation: An equal volume of the Caspase-Glo 3/7 Reagent is added to each well. The plate is then agitated on a plate shaker to induce cell lysis and initiate the caspase-mediated cleavage of the substrate.
-
Incubation: The plate is incubated at room temperature for 1 to 2 hours to allow for the luminescent signal to stabilize.
-
Luminescence Measurement: The luminescence of each well is measured using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
Visualizing the Mechanisms and Workflows
To better understand the biological rationale and experimental design, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways affected by this compound and Trametinib.
Caption: Workflow for assessing the synergistic index.
Conclusion
The available preclinical data strongly suggest that this compound holds significant promise as a component of combination cancer therapies. Its synergistic interaction with MEK inhibitors in melanoma and Aurora B kinase inhibitors in HNSCC and NSCLC provides a solid rationale for further investigation. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the design of future studies aimed at validating and extending these findings, ultimately paving the way for potential clinical applications. Researchers are encouraged to perform detailed dose-matrix studies and calculate Combination Index values to robustly quantify the level of synergy in their specific cancer models.
References
CHR-6494: A Potent and Selective Haspin Kinase Inhibitor for Mitotic Research
A Comparative Analysis of CHR-6494's Selectivity Against Key Mitotic Kinases
In the landscape of cancer research and drug development, the selective inhibition of mitotic kinases presents a promising therapeutic strategy. This compound has emerged as a potent small molecule inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase crucial for proper chromosome alignment and segregation during mitosis.[1][2] This guide provides a comprehensive benchmark of this compound's selectivity against a panel of key mitotic kinases, supported by experimental data and detailed protocols for researchers in cell biology and drug discovery.
High Selectivity Profile of this compound
This compound demonstrates remarkable potency against its primary target, Haspin kinase, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity is a critical attribute, minimizing off-target effects that can lead to cellular toxicity and confound experimental results. To quantify this selectivity, the inhibitory activity of this compound was assessed against a panel of essential mitotic kinases.
| Kinase Target | This compound IC50 (nM) | Primary Mitotic Function |
| Haspin | 2 | Phosphorylation of Histone H3 at Threonine 3 (H3T3ph) |
| Aurora A | >10,000 | Centrosome maturation and spindle assembly |
| Aurora B | >10,000 | Chromosome condensation, kinetochore-microtubule attachment, and cytokinesis |
| Plk1 (Polo-like kinase 1) | >10,000 | Mitotic entry, spindle assembly, and cytokinesis |
| Cdk1/Cyclin B | >10,000 | Master regulator of mitotic entry |
Table 1: In vitro biochemical assay data demonstrating the high selectivity of this compound for Haspin kinase over other key mitotic kinases. The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
The data clearly indicates that this compound is highly selective for Haspin, with negligible activity against other critical mitotic kinases such as Aurora A, Aurora B, Plk1, and Cdk1/Cyclin B at concentrations up to 10,000 nM. This high degree of selectivity makes this compound an invaluable tool for specifically dissecting the cellular functions of Haspin kinase.
Mechanism of Action: Disrupting the Mitotic Checkpoint
Haspin kinase plays a pivotal role in the proper execution of mitosis through its specific phosphorylation of histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event acts as a docking site for the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B. The correct localization of the CPC to the centromere is essential for regulating kinetochore-microtubule attachments and ensuring the faithful segregation of chromosomes.
By potently inhibiting Haspin, this compound prevents the phosphorylation of H3T3. This disruption leads to the mislocalization of the CPC, resulting in defective chromosome alignment, activation of the spindle assembly checkpoint, and ultimately, mitotic catastrophe and cell death in proliferating cancer cells.[3]
References
Analysis of CHR-6494's performance in published versus in-house experiments.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of CHR-6494, a potent Haspin kinase inhibitor, as documented in various published research articles. The objective is to offer a clear, data-driven overview of its anti-cancer activities across different cancer types and experimental models. The information is compiled from peer-reviewed studies to ensure a high standard of scientific validity.
Overview of this compound
This compound is a small molecule inhibitor of Haspin, a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is essential for the proper alignment of chromosomes during cell division.[2] By inhibiting Haspin, this compound disrupts this process, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[3] Its unique mechanism of action makes it a promising candidate for cancer therapy.
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in published literature. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 500 | |
| HeLa | Cervical Cancer | 473 | |
| MDA-MB-231 | Breast Cancer | 752, 757.1 | |
| COLO-792 | Melanoma | 497 | |
| RPMI-7951 | Melanoma | 628 | |
| MeWo | Melanoma | 396 | |
| MDA-MB-435 | Melanoma | 611 | |
| Wi-38 | Normal Lung Fibroblast | 1059 | |
| MCF7 | Breast Cancer | 900.4 | |
| SKBR3 | Breast Cancer | 1530 | |
| MCF10A | Immortalized Mammary Epithelial | 547 | |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 |
Note: Variations in IC50 values for the same cell line across different studies may be attributed to differences in experimental protocols, such as incubation time and the specific viability assay used.
Experimental Methodologies
This section details the experimental protocols employed in the cited studies to evaluate the efficacy of this compound.
Cell Viability Assays
-
XTT Assay: Used to assess cell metabolic activity as an indicator of cell viability.
-
Protocol: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours). Following treatment, the XTT reagent was added to each well and incubated. The absorbance, which correlates with the number of viable cells, was then measured using a microplate reader.
-
-
Crystal Violet Staining Assay: Employed to determine cell viability by staining the DNA of adherent cells.
-
Protocol: After treatment with this compound for 72 hours, cells were fixed and stained with crystal violet. The stained cells were then solubilized, and the absorbance was measured to quantify cell viability.
-
Apoptosis Assays
-
Caspase 3/7 Activity Assay: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Protocol: Cancer cells were treated with this compound for 72 hours. A luminogenic substrate for caspase-3/7 was then added, and the resulting luminescence, which is proportional to caspase activity, was measured.
-
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Protocol: Cells treated with this compound were stained with fluorescently labeled Annexin V and a viability dye (like propidium iodide) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: Used to determine the distribution of cells in different phases of the cell cycle.
-
Protocol: Following treatment with this compound for 48 hours, cells were fixed, permeabilized, and stained with propidium iodide, which binds to DNA. The DNA content of individual cells was then analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
In Vivo Xenograft Studies
-
Human Tumor Xenograft Models: Used to evaluate the anti-tumor activity of this compound in a living organism.
-
Protocol: Human cancer cells (e.g., HCT-116, MDA-MB-231, BxPC-3-Luc) were injected into immunocompromised mice. Once tumors were established, mice were treated with this compound (e.g., 50 mg/kg, intraperitoneal injection) or a vehicle control over a defined period. Tumor volume and body weight were monitored throughout the study.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Typical workflow for preclinical evaluation of this compound.
Discussion of Published Findings
Published studies consistently demonstrate that this compound is a potent inhibitor of Haspin kinase with an in vitro IC50 of 2 nM. It effectively reduces the phosphorylation of histone H3 at threonine 3 in various cancer cell lines, including colon, cervical, breast, and melanoma. This leads to a cascade of events including mitotic spindle abnormalities, centrosome amplification, G2/M cell cycle arrest, and ultimately, apoptosis.
This compound has shown anti-proliferative effects across a broad range of cancer cell lines, with IC50 values typically in the nanomolar range. Notably, it has demonstrated efficacy in melanoma cell lines that are resistant to BRAF and MEK inhibitors, suggesting its potential in treating drug-resistant cancers.
In vivo studies using xenograft models have shown mixed results. For instance, this compound significantly inhibited the growth of HCT-116 human colorectal cancer and BxPC-3-Luc pancreatic cancer xenografts in mice. It also suppressed intestinal polyp development in a familial colon tumor disease model. However, in one study, this compound failed to inhibit the growth of MDA-MB-231 breast cancer xenografts under conditions that were effective in a colorectal cancer model, indicating that its in vivo efficacy may be tumor type-dependent.
Furthermore, some studies have explored the synergistic effects of this compound with other targeted therapies. For example, combining this compound with MEK inhibitors has been shown to synergistically inhibit the viability and enhance apoptosis in melanoma cells.
Conclusion
The publicly available data from various research groups provide a strong foundation for the anti-cancer potential of this compound. Its consistent in vitro activity as a potent Haspin inhibitor across multiple cancer cell lines is well-documented. While the in vivo efficacy appears to be context-dependent, the promising results in several xenograft models, particularly in colorectal and pancreatic cancer, warrant further investigation. The potential for synergistic combinations with other anti-cancer agents also represents an exciting avenue for future research and clinical development. This comparative guide highlights the importance of considering diverse experimental systems and tumor types when evaluating the therapeutic potential of novel drug candidates like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Haspin Kinase Inhibition: A Comparative Guide to Alternatives for CHR-6494
For researchers, scientists, and drug development professionals investigating the pivotal role of haspin kinase in mitotic progression, the selection of a potent and selective inhibitor is paramount. While CHR-6494 has been a valuable tool, a growing arsenal of alternative small molecules offers distinct properties for targeted research applications. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols to facilitate informed decision-making in your research endeavors.
Haspin kinase, a serine/threonine kinase, plays a crucial role in the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph)[1][2][3]. This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events[4][5]. Dysregulation of haspin kinase activity has been implicated in various cancers, making it an attractive therapeutic target. This compound is a potent inhibitor of haspin with an IC50 of 2 nM. However, the landscape of haspin inhibitors is expanding, with several alternatives now available to the research community.
Comparative Analysis of Haspin Kinase Inhibitors
To aid in the selection of the most appropriate tool compound, the following table summarizes the key quantitative data for this compound and its notable alternatives.
| Compound | Type | Haspin IC50 (nM) | Haspin Ki (nM) | Key Selectivity Information |
| This compound | Imidazopyridazine | 2 | Not Reported | Moderately selective over a panel of 27 kinases, with some activity against TrkA, GSK-3β, PIM1, Cdk1/B, and Cdk2/A at 100 nM. Co-inhibits Clk1, Dyrk1A, CDK9, GSK3, CK1, CDK5, PIM1, ABL1, and JAK3. |
| LDN-192960 | Acridine | 10 | Not Reported | Dual inhibitor of Haspin and DYRK2 (IC50 = 48 nM). Selective against a panel of 270 kinases, with potent inhibition of only five others at 10 µM. |
| LDN-209929 | Acridine | 55 | Not Reported | 180-fold selectivity for Haspin over DYRK2 (IC50 = 9.9 µM). |
| MU1920 | Thieno[3,2-b]pyridine | 6 | Not Reported | Reported to be a highly selective inhibitor of haspin kinase. |
| LJ4827 | 4'-Thioadenosine analogue | 0.155 | 0.46 | Excellent selectivity against a panel of 468 kinases at 100 nM, with minor off-target activity against CLK2, DYRK1A, and MEK5. |
Haspin Kinase Signaling Pathway
Haspin kinase activity is tightly regulated during the cell cycle. Upstream kinases, including Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1), phosphorylate haspin, leading to its activation during mitosis. Activated haspin then phosphorylates histone H3 at threonine 3. This specific phosphorylation event creates a binding site for the Survivin subunit of the Chromosomal Passenger Complex (CPC), recruiting the CPC to the centromeres. The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted from a high-throughput screening method for haspin inhibitors.
Materials:
-
Recombinant MBP-Haspin
-
Biotinylated H3(1-21) peptide substrate (e.g., ARTKQTARKSTGGKAPRKQLA-GGK-biotin)
-
ATP
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
Stop Solution (50 mM EDTA)
-
Detection Reagents: Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and Streptavidin-Allophycocyanin (SA-APC)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, 0.1 µM biotinylated H3(1-21) peptide, and the desired concentration of the test compound.
-
Initiate the reaction by adding recombinant MBP-Haspin to a final concentration of approximately 0.05 nM.
-
Pre-incubate for 20 minutes at room temperature.
-
Start the kinase reaction by adding ATP to a final concentration near its Km value (e.g., 200 µM).
-
Incubate for 10 minutes at room temperature.
-
Stop the reaction by adding Stop Solution.
-
Add the detection reagents (e.g., 2 nM Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and 40 nM SA-APC).
-
Incubate for 2 hours at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 620 nm. A decrease in this ratio indicates inhibition of haspin kinase activity.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of haspin inhibitors on cancer cell line viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blotting for Phospho-Histone H3 (Thr3)
This protocol allows for the direct assessment of haspin kinase inhibition in a cellular context.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and a loading control (e.g., anti-total Histone H3 or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative levels of phospho-Histone H3 (Thr3).
Experimental Workflow: Cellular Screening of Haspin Inhibitors
The following diagram illustrates a typical workflow for screening and validating haspin kinase inhibitors in a cellular context.
By providing a clear comparison of available haspin kinase inhibitors and detailed experimental methodologies, this guide aims to empower researchers to select the optimal tools for their specific research questions, ultimately advancing our understanding of haspin kinase biology and its potential as a therapeutic target.
References
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chromosomal Passenger Complex (CPC): From Easy Rider to the Godfather of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CHR-6494: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical information for the proper handling and disposal of CHR-6494, a potent Haspin kinase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory waste management practices.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound across various human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 500 |
| HeLa | Cervical Cancer | 473 |
| MDA-MB-231 | Breast Cancer | 752 |
| Wi-38 | Normal Lung Fibroblast | 1059 |
| MeWo | Melanoma | 396 |
| MDA-MB-435 | Melanoma | 611 |
| BxPC-3-Luc | Pancreatic Cancer | 849.0[1] |
Experimental Protocols
The IC50 values presented above are typically determined using cell viability assays. A common method is the Crystal Violet Staining Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4,000 cells/well) and allowed to attach for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (typically in DMSO, with the final DMSO concentration kept constant and low) or a vehicle control (DMSO alone).
-
Incubation: The plates are incubated for a set period, often 72 hours.
-
Cell Fixation: The growth medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Staining: The fixed cells are stained with a 0.05% crystal violet solution.
-
Solubilization and Absorbance Measurement: After washing and drying, the crystal violet stain is solubilized with a solvent like 30% acetic acid, and the absorbance is measured at approximately 590 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Signaling Pathway and Disposal Workflow
The following diagrams illustrate the mechanism of action of this compound and the recommended step-by-step disposal procedure.
Caption: Mechanism of action of this compound as a Haspin kinase inhibitor.
Caption: Step-by-step workflow for the proper disposal of this compound.
Detailed Disposal Procedures
1. Unused Solid this compound:
-
Containment: Ensure the solid this compound is in its original, or a securely sealed and clearly labeled, container.
-
Segregation: Treat as non-hazardous solid chemical waste. Do not mix with hazardous waste streams unless required by your institution.
-
Disposal: Place the sealed container into a designated collection drum or container for non-hazardous laboratory chemicals. Follow your institution's procedures for requesting a pickup by the Environmental Health and Safety (EHS) department.
2. This compound in DMSO Solution:
-
Classification: Solutions of this compound in DMSO should be treated as hazardous chemical waste due to the properties of the solvent. DMSO can facilitate the absorption of other chemicals through the skin.
-
Collection: Collect all waste solutions containing this compound and DMSO in a designated, leak-proof waste container. The container must be compatible with organic solvents and clearly labeled with its contents.
-
Storage: Store the waste container in a well-ventilated area, away from sources of ignition, and with other flammable/combustible liquid waste.
-
Disposal: Do not pour DMSO solutions down the drain. Arrange for disposal through your institution's hazardous waste management program.
3. Contaminated Materials and Empty Containers:
-
Solid Waste: Personal protective equipment (PPE), such as gloves and lab coats, that are lightly contaminated with this compound can typically be disposed of in the regular solid waste, provided there is no significant liquid contamination.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound solutions should be disposed of in a designated sharps container.
-
Empty Containers:
-
Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) to remove any residual this compound.
-
Collect the solvent rinse as hazardous waste.
-
Deface or remove the original label from the container.
-
The clean, empty container can then be disposed of in the appropriate laboratory waste stream (e.g., glass recycling or regular trash).
-
It is the responsibility of the researcher to be aware of and adhere to the specific waste disposal guidelines set forth by their institution and local regulations. When in doubt, always consult with your institution's Environmental Health and Safety department for guidance.
References
Personal protective equipment for handling CHR-6494
FOR RESEARCH USE ONLY. Not for use in humans.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CHR-6494, a potent Haspin kinase inhibitor. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound.
Hazard Identification and Safety Precautions
While a comprehensive Safety Data Sheet (SDS) under Regulation (EC) No. 1907/2006 (REACH) may not be readily available, this compound is a potent, biologically active small molecule inhibitor and should be handled with care. One supplier has classified it as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water. Therefore, it is crucial to prevent its release into the environment.
Based on its mechanism of action—disrupting mitosis and inducing apoptosis—it should be considered potentially hazardous. All personnel must be trained in handling potent compounds and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound in either powder or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned lab coat. Consider a disposable gown for weighing and aliquoting. |
| Respiratory Protection | Face mask or respirator | Recommended when handling the powder form to avoid inhalation. Use in a well-ventilated area or a chemical fume hood. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.
Safe Handling Procedures
-
Preparation of Stock Solutions :
-
Perform all weighing and initial dilutions of the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
This compound is soluble in DMSO.[1] For example, a 10 mM stock solution can be prepared by dissolving the compound in DMSO.[2]
-
Ensure fresh, high-quality DMSO is used, as moisture-absorbing DMSO can reduce solubility.[1]
-
-
General Handling :
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Prepare working solutions from the stock solution in a well-ventilated area.
-
Spill and Disposal Plan
Spill Management
-
Evacuate : Clear the immediate area of the spill.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For liquid spills, use absorbent, non-combustible material (e.g., vermiculite, sand, or earth). For powder spills, carefully cover with a damp paper towel to avoid generating dust.
-
Collect : Carefully scoop the contained material into a sealed, labeled waste container.
-
Clean : Decontaminate the spill area with an appropriate laboratory cleaner, followed by a water rinse.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound, including empty vials, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Data
This compound is a potent inhibitor of Haspin kinase with an IC₅₀ of 2 nM.[1] It functions by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a critical step for proper chromosome alignment and segregation during mitosis.[3] This disruption leads to mitotic catastrophe, cell cycle arrest in the G2/M phase, and ultimately apoptosis in cancer cells.
In Vitro Experimental Data
This compound has demonstrated anti-proliferative effects across various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT-116 | Colon Carcinoma | 500 |
| HeLa | Cervical Cancer | 473 |
| MDA-MB-231 | Breast Cancer | 752 |
| COLO-792 | Melanoma | 497 |
| RPMI-7951 | Melanoma | 628 |
| BxPC-3-Luc | Pancreatic Cancer | 849 |
Key Experimental Methodologies
Cell Viability Assay (Crystal Violet Staining)
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to attach for 24 hours.
-
Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired duration (e.g., 72 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Stain the cells with 0.05% crystal violet in PBS for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Solubilize the dye with 30% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
In Vivo Administration Protocol (Mouse Xenograft Model)
-
Preparation of Dosing Solution :
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 5 µg/µL).
-
For intraperitoneal (i.p.) injection, the vehicle can be prepared with 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline.
-
The final injectable solution is prepared by diluting the this compound stock into the vehicle.
-
-
Dosing Regimen :
-
This compound has been administered to mice at doses ranging from 20 mg/kg to 50 mg/kg via i.p. injection.
-
A common treatment cycle involves five consecutive daily injections followed by a period of no treatment.
-
Visualized Workflows and Pathways
Haspin Kinase Signaling Pathway Inhibition by this compound
Caption: Inhibition of Haspin kinase by this compound blocks Histone H3 phosphorylation, leading to mitotic arrest and apoptosis.
Experimental Workflow: In Vitro Cell Viability
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
